N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Description
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Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,13H,5-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKANSXTANTFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148139 | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203663-26-7 | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203663-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring a hydroxyl group for synthetic elaboration and a tert-butoxycarbonyl (Boc) protecting group for controlled reactivity of the tetrahydropyridine nitrogen, renders it a valuable intermediate in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its core chemical properties, including physical and spectroscopic data, stability, and reactivity. Detailed experimental protocols for its synthesis and typical reactions are presented, alongside its role as a key intermediate in drug discovery workflows.
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its chemical structure and key properties are summarized below. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the nitrogen atom, which can be readily removed under acidic conditions, allowing for further functionalization.[1] The hydroxymethyl group and the double bond in the tetrahydropyridine ring are key sites for a variety of chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉NO₃ | [2] |
| Molecular Weight | 213.27 g/mol | [2] |
| CAS Number | 203663-26-7 | [3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 317.3 ± 35.0 °C | [3] |
| Density (Predicted) | 1.096 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.79 ± 0.10 | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectroscopic data based on its chemical structure and data from closely related compounds.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (CDCl₃, 500 MHz) δ (ppm): ~5.5-6.0 (br s, 1H, vinylic C-H), ~4.0 (br s, 2H, -CH₂-OH), ~3.9 (m, 2H, N-CH₂-C=C), ~3.5 (t, 2H, N-CH₂-CH₂), ~2.1 (m, 2H, C-CH₂-C=C), 1.47 (s, 9H, Boc -C(CH₃)₃). |
| ¹³C NMR | Expected chemical shifts (CDCl₃, 126 MHz) δ (ppm): ~154.8 (C=O, Boc), ~125.0 (vinylic C-H), ~135.0 (vinylic C), ~79.5 (Boc -C(CH₃)₃), ~67.0 (-CH₂-OH), ~43.0 (N-CH₂), ~40.0 (N-CH₂), ~28.4 (Boc -C(CH₃)₃), ~25.0 (CH₂). |
| IR (Infrared) Spectroscopy | Key absorptions (cm⁻¹): ~3400 (O-H stretch, broad), ~2975, 2870 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1650 (C=C stretch), ~1160 (C-O stretch).[4][5] |
| Mass Spectrometry (MS) | Expected m/z: 214.14 [M+H]⁺, 236.12 [M+Na]⁺. |
Experimental Protocols
Plausible Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 4-piperidone. The synthesis involves protection of the piperidone nitrogen, followed by a Shapiro reaction to introduce the double bond, and subsequent hydroboration-oxidation to install the hydroxymethyl group.
Experimental Protocol:
-
N-Boc-4-piperidone Synthesis: To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0°C. Then, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.
-
Synthesis of N-Boc-4-tosylhydrazone: To a solution of N-Boc-4-piperidone (1 equivalent) in methanol, add p-toluenesulfonylhydrazide (1.1 equivalents). Stir the mixture at room temperature for 4-6 hours. The product, N-Boc-4-tosylhydrazone, will precipitate out of the solution. Collect the solid by filtration and wash with cold methanol.
-
Shapiro Reaction for Alkene Formation: Suspend N-Boc-4-tosylhydrazone (1 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere. Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-1,2,3,6-tetrahydropyridine.
-
Hydroboration-Oxidation: To a solution of N-Boc-1,2,3,6-tetrahydropyridine (1 equivalent) in anhydrous THF at 0°C, add a solution of borane-tetrahydrofuran complex (1 M in THF, 1.1 equivalents) dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours. Cool the reaction mixture back to 0°C and add a solution of sodium hydroxide (3 M aqueous solution, 3 equivalents) followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3 equivalents). Stir the mixture at room temperature for 2-4 hours. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Caption: Plausible synthetic pathway for this compound.
Deprotection of the Boc Group
The Boc protecting group can be efficiently removed under acidic conditions to yield the free amine, 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.
Experimental Protocol:
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M solution in dioxane), and stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of the deprotected amine. The free amine can be obtained by neutralization with a base.
Role in Drug Discovery and Development
This compound is a valuable building block in drug discovery due to the versatile reactivity of its functional groups.[2] The tetrahydropyridine core is a common scaffold in many biologically active compounds, particularly those targeting the central nervous system.[6][7] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. The Boc-protected nitrogen allows for selective reactions at other parts of the molecule before deprotection and subsequent functionalization of the nitrogen.
Caption: General workflow for utilizing building blocks in drug discovery.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[8] It is important to avoid contact with skin and eyes and to prevent inhalation of dust.[8] Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8°C.[3]
Conclusion
This compound is a versatile and valuable synthetic intermediate with significant applications in the field of medicinal chemistry. Its unique combination of a protected amine and a modifiable hydroxymethyl group on a tetrahydropyridine scaffold makes it an ideal starting material for the synthesis of complex molecular architectures for drug discovery programs. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective utilization in the development of novel therapeutics.
References
- 1. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 203663-26-7 [chemicalbook.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. MPTP - Wikipedia [en.wikipedia.org]
- 7. Neurochemical investigations in vitro with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in preparations of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (CAS: 203663-26-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, with CAS number 203663-26-7, is a valuable heterocyclic building block in modern organic and medicinal chemistry. Its structure, featuring a tetrahydropyridine core protected by a tert-butoxycarbonyl (Boc) group and functionalized with a primary alcohol, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The Boc protecting group provides stability and allows for controlled deprotection and subsequent functionalization of the piperidine nitrogen, while the hydroxymethyl group serves as a key handle for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and its potential role in the modulation of critical signaling pathways relevant to drug discovery.
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below. This data is essential for its proper handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 203663-26-7 | N/A |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 317.3±35.0 °C (Predicted) | [2] |
| Density | 1.096±0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectrum available | [3] |
| ¹³C NMR | Spectrum available | [3] |
| Mass Spectrometry (MS) | Spectrum available | [3] |
| Infrared (IR) Spectroscopy | Spectrum available | [3] |
Synthesis and Experimental Protocols
This compound is typically synthesized from commercially available starting materials. A common synthetic route involves the protection of the nitrogen atom of a suitable piperidine precursor followed by the introduction and modification of the functional groups at the 4-position. Below is a representative experimental protocol for its synthesis.
Synthesis of this compound
This synthesis can be conceptualized as a multi-step process, often starting from N-Boc-4-piperidone. The workflow involves the introduction of a carbon-carbon double bond and the reduction of a carbonyl group to a hydroxymethyl group.
References
An In-depth Technical Guide to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry and pharmaceutical development. Its unique bifunctional nature, featuring a versatile hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected nitrogen atom within a tetrahydropyridine scaffold, renders it an invaluable intermediate for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, detailed synthesis protocols, and its significant applications in drug discovery, particularly in the development of therapeutics targeting the central nervous system.
Core Structure and Properties
This compound, with the chemical formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol , is a stable synthetic intermediate.[1] The presence of the Boc protecting group allows for controlled reactivity at the nitrogen atom, while the primary hydroxyl group serves as a key handle for a variety of chemical transformations.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| CAS Number | 203663-26-7 | [1][2] |
| Appearance | White to off-white solid | |
| Boiling Point | 317.3 ± 35.0 °C (Predicted) | |
| Density | 1.096 ± 0.06 g/cm³ (Predicted) | |
| pKa | 14.79 ± 0.10 (Predicted) | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. The expected data is presented below.
Table 1.2.1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.70 | br s | 1H | C=CH |
| ~4.10 | s | 2H | CH₂OH |
| ~3.95 | m | 2H | NCH₂ (allylic) |
| ~3.50 | t, J ≈ 5.6 Hz | 2H | NCH₂ |
| ~2.15 | m | 2H | CH₂ (allylic) |
| 1.47 | s | 9H | C(CH₃)₃ |
| ~1.80 | br s | 1H | OH |
Table 1.2.2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 154.8 | C=O (Boc) |
| 135.0 | C=CH |
| 125.0 | C=CH |
| 80.0 | C(CH₃)₃ |
| 67.0 | CH₂OH |
| 43.0 | NCH₂ (allylic) |
| 41.0 | NCH₂ |
| 28.5 | C(CH₃)₃ |
| 26.0 | CH₂ (allylic) |
Table 1.2.3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~2975, 2930, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (Boc) |
| ~1650 | Weak | C=C stretch |
| ~1420 | Medium | C-N stretch |
| ~1160 | Strong | C-O stretch |
Table 1.2.4: Mass Spectrometry Data
| m/z | Interpretation |
| 214.1 | [M+H]⁺ |
| 158.1 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |
| 140.1 | [M - C₄H₉O₂]⁺ (loss of Boc group) |
| 114.1 | [M - C₅H₉O₂]⁺ (further fragmentation) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials.
Synthesis of tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate
This protocol is adapted from the synthesis of related piperidine derivatives.
Experimental Protocol:
-
N-Boc Protection of 4-(hydroxymethyl)piperidine: To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine.
-
Oxidation to Aldehyde: The N-Boc-4-(hydroxymethyl)piperidine is then oxidized to the corresponding aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is preferred to avoid over-oxidation. Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere. Add DMP (1.2 eq) portion-wise at room temperature. Stir the reaction for 1-2 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The product is extracted, and the combined organic layers are dried and concentrated.
-
Formation of the Tetrahydropyridine Ring: The introduction of the double bond to form the tetrahydropyridine ring can be achieved through various methods, such as conversion of the aldehyde to a vinyl triflate followed by a palladium-catalyzed intramolecular coupling, or through an elimination reaction from a suitable precursor. A common route involves the conversion of the ketone (derived from the corresponding alcohol) to a vinyl triflate, followed by a Suzuki coupling with a boronic ester and subsequent reduction.
References
An In-depth Technical Guide to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, a versatile building block in organic synthesis and drug discovery. The document details its physicochemical properties, a representative synthetic protocol, and its relevance in the context of neuropharmacology.
Physicochemical Properties
This compound is a key intermediate used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its Boc (tert-butoxycarbonyl) protecting group allows for controlled reactions at the nitrogen atom, while the hydroxymethyl group offers a site for further functionalization.[2]
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol [2] |
| CAS Number | 203663-26-7[1] |
| Appearance | White to off-white solid |
| Boiling Point (Predicted) | 317.3 ± 35.0 °C[1] |
| Density (Predicted) | 1.096 ± 0.06 g/cm³[1] |
| Storage Temperature | 2-8°C[1] |
Synthetic Role in Drug Discovery
This compound serves as a crucial starting material for creating a diverse range of tetrahydropyridine derivatives.[1] The tetrahydropyridine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[3] The versatility of this intermediate allows for the introduction of various substituents, enabling the exploration of a wide chemical space in the search for novel therapeutics.[4]
Caption: Synthetic utility of this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative procedure for the synthesis of this compound, adapted from established methods for related compounds.
Materials:
-
4-Hydroxymethylpyridine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction of the Pyridine Ring: To a solution of 4-hydroxymethylpyridine in methanol at 0°C, slowly add sodium borohydride in portions. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.
-
Boc Protection: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is dissolved in dichloromethane, and di-tert-butyl dicarbonate is added. The mixture is stirred at room temperature for 4 hours.
-
Work-up and Purification: The reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Relevance in Neuropharmacology: The MPTP Model of Parkinson's Disease
The tetrahydropyridine core is notably present in the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3] MPTP is a compound that induces symptoms of Parkinson's disease in animal models by selectively destroying dopaminergic neurons.[5][6] Understanding the mechanism of MPTP-induced neurotoxicity is crucial for developing neuroprotective therapies.
MPTP, being lipophilic, crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in astrocytes to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺).[5] MPP⁺ is then taken up by dopaminergic neurons through the dopamine transporter (DAT).[7] Inside the neurons, MPP⁺ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress, ATP depletion, and ultimately, cell death.[6]
Caption: MPTP-induced dopaminergic neurotoxicity pathway.
The study of MPTP and its analogs continues to be a valuable tool in Parkinson's disease research. The synthesis of novel tetrahydropyridine derivatives, facilitated by intermediates like this compound, may lead to the discovery of new therapeutic agents that can modulate neurotoxic pathways or promote neuronal survival.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. MPTP - Wikipedia [en.wikipedia.org]
- 6. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a protected amine and a reactive primary alcohol on a tetrahydropyridine scaffold, offer a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, key chemical transformations, and applications as a cornerstone in the development of innovative pharmaceuticals.
Physicochemical and Spectroscopic Data
Precise analytical data is crucial for the successful application of any chemical building block. The following tables summarize the key physicochemical and spectroscopic properties of this compound.
| Property | Value |
| CAS Number | 203663-26-7 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | White to off-white solid |
| Storage | Room temperature, dry |
Table 1: Physicochemical Properties
The spectroscopic data provides a fingerprint for the identification and purity assessment of the compound. The presence of the Boc protecting group can lead to the observation of rotamers in NMR spectroscopy, resulting in broadened or multiple signals for adjacent protons and carbons.[1]
| Technique | Key Signals (Predicted and Literature-Based) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.60-5.70 (br s, 1H, vinyl H), 4.05 (s, 2H, CH₂OH), 3.90-4.00 (m, 2H, NCH₂), 3.45-3.55 (t, 2H, NCH₂), 2.10-2.20 (m, 2H, allylic CH₂), 1.48 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.9 (C=O), 133.0 (C=CH), 125.0 (=CH), 80.0 (C(CH₃)₃), 66.0 (CH₂OH), 43.0 (NCH₂), 41.0 (NCH₂), 28.5 (C(CH₃)₃), 27.0 (allylic CH₂) |
| FTIR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~2970 (C-H stretch, alkyl), ~1690 (C=O stretch, carbamate), ~1650 (C=C stretch, weak), ~1160 (C-O stretch) |
Table 2: Spectroscopic Data
Synthesis and Experimental Protocols
The synthesis of this compound is not as widely documented as its saturated analog. However, a common synthetic strategy involves the protection of the nitrogen atom of a pre-existing 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine or the reduction of a corresponding carboxylic acid or ester derivative.
Experimental Protocol: N-Boc Protection of 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
This protocol describes a general method for the Boc protection of the starting amine.
Materials:
-
4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
Procedure:
-
To a solution of 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride in a mixture of water and a suitable organic solvent (e.g., DCM or THF), add a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloride salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same organic solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Chemical Transformations and Applications in Drug Discovery
The bifunctional nature of this compound makes it a versatile intermediate for a variety of chemical transformations. The Boc group provides a stable protecting group for the nitrogen atom, which can be easily removed under acidic conditions. The primary hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or can be a site for etherification, esterification, or conversion to a leaving group for nucleophilic substitution.
Oxidation to N-Boc-4-formyl-1,2,3,6-tetrahydropyridine
The primary alcohol can be oxidized to the corresponding aldehyde, a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add PCC (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-formyl-1,2,3,6-tetrahydropyridine, which can be used in the next step without further purification or can be purified by column chromatography.
Application in the Synthesis of Bioactive Molecules
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical relationships in the synthesis and key reactions of this compound.
References
The Strategic Role of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine in Modern Medicinal Chemistry
A versatile building block, N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, has emerged as a critical intermediate in the synthesis of complex therapeutic agents. Its unique structural features, combining a protected amine and a reactive hydroxyl group on a tetrahydropyridine scaffold, offer chemists a valuable tool for constructing novel molecular architectures with significant pharmacological potential. This technical guide provides an in-depth analysis of its synthesis, applications, and the biological pathways influenced by molecules derived from this pivotal precursor.
The tetrahydropyridine moiety is a prevalent structural motif in a wide array of biologically active compounds and approved drugs, valued for its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets. The strategic incorporation of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled, site-selective reactions, while the hydroxymethyl group serves as a versatile handle for further chemical modifications. This combination makes this compound a sought-after starting material in multi-step synthetic campaigns aimed at discovering and developing new drugs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, providing essential information for its handling and use in synthesis.
| Property | Value |
| CAS Number | 203663-26-7 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | Solid |
| Storage Temperature | Room temperature, dry |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A representative synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of tert-Butyl 4-(methoxycarbonyl)-5,6-dihydropyridine-1(2H)-carboxylate
A detailed protocol for a key step in the synthesis, the conversion of an alkenyl nonaflate derivative of N-Boc-4-piperidone, is analogous to procedures found in the literature for similar transformations.[1]
-
Preparation of the Alkenyl Nonaflate: To a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent such as dichloromethane, a suitable base (e.g., triethylamine or 2,6-lutidine) is added and the mixture is cooled to -78 °C. Nonafluorobutanesulfonyl fluoride is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Palladium-Catalyzed Carbonylation: The crude alkenyl nonaflate is then subjected to a palladium-catalyzed carbonylation reaction. In a pressure vessel, the nonaflate is dissolved in a mixture of methanol and a suitable solvent like dimethylformamide (DMF). A palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, for instance, 1,3-bis(diphenylphosphino)propane (dppp), are added. The vessel is charged with carbon monoxide and heated. Upon completion, the reaction mixture is worked up to isolate the desired ester, tert-butyl 4-(methoxycarbonyl)-5,6-dihydropyridine-1(2H)-carboxylate.
Experimental Protocol: Reduction to this compound
The reduction of the ester to the corresponding alcohol is a critical step.
-
Reduction with Lithium Borohydride: The ester, tert-butyl 4-(methoxycarbonyl)-5,6-dihydropyridine-1(2H)-carboxylate, is dissolved in an anhydrous etheral solvent like tetrahydrofuran (THF). Lithium borohydride (LiBH₄) is added portion-wise at 0 °C.[2] The reaction is stirred at room temperature until the starting material is consumed. The reaction is then carefully quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield this compound. Sodium borohydride can also be used for this transformation, often in a protic solvent like methanol.[3]
Application in the Synthesis of Samuraciclib (CT7001)
A prominent example of the utility of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of Samuraciclib (CT7001), a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[4][5][6]
Caption: Key steps in the synthesis of Samuraciclib.
Experimental Protocol: Mesylation of the Hydroxyl Group
The activation of the hydroxyl group is a common subsequent step to enable nucleophilic substitution.
-
Mesylate Formation: To a solution of this compound in a dry, non-polar solvent like dichloromethane at 0 °C, a non-nucleophilic base such as triethylamine is added.[7][8] Methanesulfonyl chloride is then added dropwise, and the reaction is stirred at 0 °C for several hours. Progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to afford the mesylated intermediate.
Quantitative Biological Data
Samuraciclib, synthesized using the title compound, exhibits potent and selective inhibition of CDK7. The following table summarizes its in vitro activity.
| Target | IC₅₀ (nM) | Reference |
| CDK7 | 41 | [4][5][6] |
| CDK1 | >1845 (45-fold selective) | [4][5][6] |
| CDK2 | 578 (15-fold selective) | [4][5][6] |
| CDK5 | >9430 (230-fold selective) | [4][5][6] |
| CDK9 | >1230 (30-fold selective) | [4][5][6] |
Samuraciclib also demonstrates potent anti-proliferative activity against various breast cancer cell lines.
| Cell Line | GI₅₀ (µM) | Reference |
| MCF7 | 0.18 | [4] |
| T47D | 0.32 | [4] |
| MDA-MB-231 | 0.33 | [4] |
| HS578T | 0.21 | [4] |
| MDA-MB-468 | 0.22 | [4] |
CDK7 Signaling Pathway and Therapeutic Rationale
CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it an attractive target for cancer therapy.[9][10][11]
Caption: Simplified CDK7 signaling pathway and the inhibitory action of Samuraciclib.
As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle through its various phases.[11] In many cancers, these cell cycle CDKs are dysregulated, leading to uncontrolled proliferation.[10]
Furthermore, CDK7 is a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation and elongation of transcription.[12] Cancer cells are often highly dependent on the continuous transcription of oncogenes to maintain their malignant phenotype.
By inhibiting CDK7, Samuraciclib simultaneously disrupts these two fundamental processes. This dual mechanism of action leads to cell cycle arrest and the suppression of oncogenic transcription, ultimately inducing apoptosis in cancer cells.[13][14] This makes CDK7 inhibitors like Samuraciclib a promising therapeutic strategy for various cancers, including those that have developed resistance to other treatments.[15]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility is exemplified by its crucial role in the synthesis of the potent CDK7 inhibitor, Samuraciclib. The ability to readily introduce the tetrahydropyridine scaffold and further functionalize it through the hydroxymethyl group provides a powerful strategy for the design and synthesis of novel therapeutic agents targeting critical biological pathways in diseases such as cancer. The continued exploration of this and similar intermediates will undoubtedly fuel the discovery of the next generation of innovative medicines.
References
- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 2. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. news-medical.net [news-medical.net]
- 10. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 11. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
An In-depth Technical Guide to the Solubility and Stability of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and recommended experimental procedures for determining the solubility and stability of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (CAS No: 203663-26-7). While specific quantitative data for this compound is not extensively documented in publicly available literature, this document outlines its general physicochemical properties, predicted characteristics based on analogous structures, and detailed protocols for its empirical determination.
Core Physicochemical and Stability Profile
This compound is a valuable heterocyclic building block in medicinal chemistry.[1] Its utility is defined by its bifunctional nature: a hydroxyl group amenable to further synthetic modification and a tert-butyloxycarbonyl (Boc) protected amine that ensures controlled reactivity. An understanding of its solubility and stability is critical for its effective use in synthesis, formulation, and storage.
Physicochemical Properties
Quantitative experimental data for the target compound is limited. The table below summarizes known properties and data from closely related analogs, such as N-Boc-4-piperidinemethanol (the saturated version) and N-Boc-1,2,3,6-tetrahydropyridine.
| Property | Value / Observation | Source / Analog |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][2] |
| Molecular Weight | 213.27 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | Analog: N-Boc-4-piperidinemethanol[3] |
| Melting Point | Data not available | Analog (N-Boc-4-piperidinemethanol): ~74 °C[4] |
| Boiling Point | Data not available (Predicted: 317.3±35.0 °C) | [2] |
| pKa | Data not available | - |
| LogP | Data not available | - |
Qualitative Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Water | Insoluble to Poorly Soluble | The hydrophobic Boc group and tetrahydropyridine ring likely dominate over the single hydroxyl group. |
| Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) | Soluble | Expected to readily dissolve the compound. |
| Polar Protic Solvents (Methanol, Ethanol) | Soluble | The hydroxyl group and carbamate oxygen will interact well with these solvents.[8] |
| Chlorinated Solvents (DCM, Chloroform) | Soluble | Commonly used solvents for N-Boc protected compounds. |
| Non-Polar Solvents (Hexanes, Toluene) | Poorly Soluble to Insoluble | The polarity of the carbamate and hydroxyl groups will limit solubility. |
Stability Profile
The stability of this compound is primarily dictated by the N-Boc protecting group.
-
Acidic Conditions : The N-Boc group is highly susceptible to cleavage under acidic conditions.[9] This deprotection is a standard procedure in organic synthesis and represents the primary degradation pathway in acidic media.
-
Basic Conditions : The N-Boc group is generally stable under basic and nucleophilic conditions, making it orthogonal to other protecting groups like Fmoc.[10][11]
-
Thermal Stress : Thermolytic deprotection of N-Boc groups can occur at elevated temperatures (typically >150 °C).[12][13]
-
Oxidative Stress : While specific data is unavailable for this molecule, related tetrahydropyran structures can undergo degradation upon exposure to strong oxidizing agents.[14]
-
Photostability : No specific data is available. General photostability testing is recommended as per ICH guidelines.[15]
Experimental Protocols
The following sections provide detailed methodologies for the systematic determination of the solubility and stability of this compound.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of the compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile, Dichloromethane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC-UV or other suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
Methodology:
-
Add an excess amount of the compound to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is essential.
-
Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to pellet any remaining suspended solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 203663-26-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Boc-4-piperidinemethanol | 123855-51-6 | FB08748 [biosynth.com]
- 5. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-BOC-1,2,3,6-TETRAHYDROPYRIDINE | 85838-94-4 [chemicalbook.com]
- 7. N-BOC-1,2,3,6-TETRAHYDROPYRIDINE CAS#: 85838-94-4 [m.chemicalbook.com]
- 8. N-Boc-4-piperidinemethanol CAS#: 123855-51-6 [amp.chemicalbook.com]
- 9. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Commercial Availability and Technical Guide for N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, a key heterocyclic building block, plays a significant role in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its structure, featuring a Boc-protected amine and a reactive hydroxymethyl group on a tetrahydropyridine scaffold, makes it a versatile intermediate in drug discovery and development. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthesis protocol, and relevant pathway diagrams to support researchers in their scientific endeavors.
Commercial Availability
This compound is commercially available from a number of chemical suppliers. The typical purity of the commercially available product is around 95-98%. Pricing and stocking information can vary between suppliers.
Table 1: Commercial Supplier Information for this compound
| Supplier | Purity | Price (USD/mg) | Stocking Period |
| Shanghai Aladdin Biochemical Technology Co., LTD. | 95.0% | - | 10 Days |
| Shanghai Jizhi Biochemical Technology Co., Ltd | 98.0% | 8328.0/250mg | 3 Days |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | Inquiry | Inquiry |
Note: Prices and stocking periods are subject to change and should be confirmed with the respective suppliers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported and may be predicted values.
Table 2: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 203663-26-7 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Appearance | Not specified in available search results |
| Melting Point | Not available |
| Boiling Point | 317.3±35.0 °C (Predicted)[1] |
| Purity | ≥95% |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available piperidin-4-ylmethanol. The final step involves the reduction of an aldehyde precursor, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate. While a specific protocol for this exact reduction was not found in the search results, a general procedure using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄) can be applied, as demonstrated in the synthesis of similar compounds[2].
Step 1: Boc Protection of Piperidin-4-ylmethanol
-
To a solution of piperidin-4-ylmethanol in a suitable solvent (e.g., THF), add di-tert-butyl dicarbonate ((Boc)₂O).
-
The reaction is typically carried out at room temperature and stirred for several hours.
-
Upon completion, the solvent is removed under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Step 2: Oxidation to Aldehyde
-
The protected alcohol from Step 1 is oxidized to the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, using a mild oxidizing agent such as Pyridinium chlorochromate (PCC) in a solvent like dichloromethane (DCM).
Step 3: Halogenation
-
The resulting aldehyde is then halogenated, for example, using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).
Step 4: Elimination
-
An elimination reaction is induced, typically using a base such as Lithium hydroxide (LiOH) in a solvent like Dimethylformamide (DMF) with heating, to introduce the double bond and form tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate.
Step 5: Reduction to this compound
-
The precursor aldehyde, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, is dissolved in a dry, inert solvent (e.g., dry toluene or THF) under an inert atmosphere (e.g., Nitrogen) and cooled to -78 °C.
-
A solution of a reducing agent, such as DIBAL-H (1 M in hexane), is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for a specified time and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Once the reaction is complete, it is carefully quenched at low temperature with a suitable reagent, such as methanol.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the final product, this compound.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
Spectroscopic Profile of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile synthetic intermediate, tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate, also known as N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (CAS No. 203663-26-7).[1][2] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are crucial for the unambiguous identification and quality control of this compound in research and development settings.
Molecular Structure and Properties
-
Chemical Name: tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate
-
Structure:
Figure 1: Chemical Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Below are the proton (¹H) and carbon (¹³C) NMR data for the title compound, acquired in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.70 | br s | 1H | CH =C |
| ~4.01 | m | 2H | N-CH ₂ (allylic) |
| ~3.98 | d | 2H | CH ₂-OH |
| ~3.59 | t | 2H | N-CH ₂ |
| ~2.25 | m | 2H | C-CH ₂-C= |
| 1.48 | s | 9H | -C(CH ₃)₃ |
| 1.65 | br s | 1H | -OH |
Note: Peak assignments are based on typical chemical shifts and coupling patterns for this structural motif. The broad singlet for the vinyl proton is characteristic. The hydroxyl proton is often broad and its chemical shift can vary.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Data (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 154.9 | C =O (Boc) |
| 132.3 | C =CH |
| 124.5 | C=C H |
| 79.5 | -C (CH₃)₃ |
| 67.8 | C H₂-OH |
| 43.5 | N-C H₂ (allylic) |
| 41.0 | N-C H₂ |
| 28.5 | -C(C H₃)₃ |
| 27.8 | C-C H₂-C= |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands (Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3420 | Broad | O-H stretch (alcohol) |
| ~2975, 2930, 2865 | Medium-Strong | C-H stretch (aliphatic) |
| ~1695 | Strong | C=O stretch (carbamate, Boc group) |
| ~1650 | Weak-Medium | C=C stretch (alkene) |
| ~1410 | Strong | N-C=O bend / C-H bend |
| ~1160 | Strong | C-O stretch (carbamate) |
| ~1040 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. While a specific experimental spectrum was not available in the cited literature, the expected data from Electrospray Ionization (ESI) is presented.
Table 4: Mass Spectrometry Data
| Parameter | Value | Notes |
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Exact Mass | 213.1365 | Calculated |
| [M+H]⁺ | 214.1438 | Expected in positive ion ESI-MS |
| [M+Na]⁺ | 236.1257 | Common sodium adduct in ESI-MS |
| Key Fragmentation | m/z 158.1019 | Loss of isobutylene (-56 Da) from [M+H]⁺ |
| Key Fragmentation | m/z 114.0913 | Loss of the Boc group (-100 Da) from [M+H]⁺ |
The fragmentation pattern is dominated by the characteristic loss of the tert-butyl group as isobutylene or the complete loss of the Boc protecting group.
Experimental Protocols
The following sections describe generalized protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS, δ = 0.00 ppm) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans (e.g., 16-32) are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, more scans are required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.
FTIR Spectroscopy Protocol
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.[4]
-
Background Scan: A background spectrum of the clean ATR crystal is recorded first to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.[5]
-
Sample Application: A small amount of the neat compound (as an oil or solid) is placed directly onto the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded by passing an IR beam through the crystal and sample. The instrument measures the absorbance at each wavelength.[4] The final spectrum is typically an average of multiple scans (e.g., 16-32) to improve signal quality.
-
Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.[6] A small amount of formic acid may be added to promote protonation for positive ion mode.[6]
-
Ionization: Use an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules.[7][8] The sample solution is sprayed through a charged capillary, forming fine, charged droplets.
-
Analysis: The ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer (e.g., Time-of-Flight or Quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by measuring the exact mass with high precision.
Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for spectroscopic analysis and structure confirmation.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 203663-26-7 [chemicalbook.com]
- 3. tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate - CAS:203663-26-7 - Abovchem [abovchem.com]
- 4. rtilab.com [rtilab.com]
- 5. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: O-Alkylation and O-Acylation of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine with various electrophiles, focusing on the formation of ether and ester linkages at the primary hydroxyl group. This versatile building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The protocols outlined below are based on established synthetic methodologies, namely the Williamson ether synthesis for O-alkylation and the Steglich esterification for O-acylation, offering reliable and adaptable procedures for laboratory-scale synthesis.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis provides a robust method for the formation of ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide, which then displaces a halide from the alkylating agent. For the O-alkylation of this compound, sodium hydride is a commonly employed base in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
General Reaction Scheme: O-Alkylation
Caption: General scheme for O-alkylation.
Experimental Protocol: Synthesis of tert-butyl 4-(benzyloxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Quantitative Data for O-Alkylation Reactions
| Electrophile (R-X) | Base | Solvent | Time (h) | Yield (%) |
| Benzyl bromide | NaH | DMF | 16 | 85-95 |
| Methyl iodide | NaH | THF | 12 | 80-90 |
| Ethyl bromide | NaH | DMF | 18 | 75-85 |
O-Acylation via Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2][3][4] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.
General Reaction Scheme: O-Acylation
Caption: General scheme for O-acylation.
Experimental Protocol: Synthesis of tert-butyl 4-((benzoyloxy)methyl)-5,6-dihydropyridine-1(2H)-carboxylate
Materials:
-
This compound
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent), benzoic acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM, add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Quantitative Data for O-Acylation Reactions
| Carboxylic Acid (R-COOH) | Coupling Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzoic acid | DCC | DMAP | DCM | 5 | 88-95 |
| Acetic acid | EDC | DMAP | DCM | 4 | 90-97 |
| Propionic acid | DCC | DMAP | DCM | 6 | 85-92 |
Experimental Workflow Diagrams
O-Alkylation Workflow
References
Oxidation of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine to Aldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate (N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine) to its corresponding aldehyde, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate. This aldehyde is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and biologically active molecules.
The following sections detail and compare four widely used, modern oxidation methods that are generally milder and less toxic than traditional chromium-based reagents:
-
Dess-Martin Periodinane (DMP) Oxidation
-
Swern Oxidation
-
Parikh-Doering Oxidation
-
TEMPO-Catalyzed Oxidation
Comparison of Oxidation Methods
The choice of oxidation method depends on several factors including scale, substrate sensitivity, desired purity, and reagent availability and toxicity. The table below summarizes key quantitative data for each method as applied to the oxidation of this compound, based on established protocols for similar substrates.
| Method | Key Reagents | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | >90% | 1-3 hours | Room Temp. | Mild conditions, easy workup, commercially available reagent. | Stoichiometric use of an expensive and potentially explosive reagent. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | >90% | 1-2 hours | -78 °C to RT | High yields, reliable, byproducts are volatile. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |
| Parikh-Doering Oxidation | Sulfur trioxide pyridine complex, DMSO, Triethylamine | 85-95% | 1-3 hours | 0 °C to RT | Milder than Swern (no cryogenic temps), stable reagents. | Can require a large excess of reagents for some substrates. |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl (bleach), NaBr | ~90% | 0.5-2 hours | 0 °C | Catalytic use of TEMPO, inexpensive primary oxidant (bleach). | Biphasic reaction, careful pH control may be necessary. |
Experimental Protocols
The following are detailed experimental protocols for the oxidation of this compound to the corresponding aldehyde using the four methods.
Dess-Martin Periodinane (DMP) Oxidation
This method is known for its mild reaction conditions and simple workup procedure.[1][2][3]
Diagram of Experimental Workflow:
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Swern Oxidation
A highly reliable and high-yielding method that requires cryogenic temperatures.[4][5][6]
Diagram of Experimental Workflow:
References
Application Notes and Protocols for the Conversion of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine to Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the oxidation of tert-butyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate (N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine) to its corresponding carboxylic acid, N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. Two primary methodologies are presented: a direct, one-step Jones oxidation and a milder, two-step sequence involving an initial oxidation to the aldehyde followed by a subsequent Pinnick oxidation. Detailed protocols, comparative data, and safety considerations are outlined to assist researchers in selecting the most suitable method for their specific needs.
Introduction
The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. The target molecule, this compound, contains a primary allylic alcohol and an acid-sensitive tert-butoxycarbonyl (Boc) protecting group. The choice of oxidation method is therefore critical to achieve a high yield of the desired carboxylic acid while preserving the integrity of the protecting group and the tetrahydropyridine ring. This document details two effective methods for this conversion, highlighting their respective advantages and disadvantages.
Method 1: Jones Oxidation is a powerful, one-step method that directly converts primary alcohols to carboxylic acids.[1][2][3] It utilizes chromic acid, typically generated in situ from chromium trioxide and sulfuric acid in acetone.[2][4] While efficient, the harsh acidic conditions and the use of carcinogenic chromium(VI) reagents are significant drawbacks.[2]
Method 2: Two-Step Oxidation (TEMPO-based/Pinnick) offers a milder alternative, proceeding through an aldehyde intermediate.[5][6] The first step involves the oxidation of the alcohol to the corresponding aldehyde. For this, a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is a suitable choice, known for its high selectivity for primary alcohols. The subsequent oxidation of the aldehyde to the carboxylic acid can be efficiently achieved using the Pinnick oxidation, which employs sodium chlorite under mild conditions.[6][7] This two-step approach is often preferred for substrates with sensitive functional groups.[5]
Data Presentation
| Method | Key Reagents | Typical Reaction Time | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Method 1: Jones Oxidation | CrO₃, H₂SO₄, Acetone | 1-4 hours | 70-85% | Good to Excellent | One-step, rapid reaction, high yields.[2] | Harsh acidic conditions, uses toxic Cr(VI) reagents, potential for side reactions. |
| Method 2: Two-Step Oxidation | Step 1: TEMPO, NaOCl | 0.5-2 hours | >90% (aldehyde) | Good to Excellent | Mild reaction conditions, high selectivity for primary alcohols.[6] | Requires isolation of the intermediate aldehyde. |
| Step 2: NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 1-3 hours | 85-95% (from aldehyde) | Excellent | Mild conditions, tolerant of various functional groups.[7] | Two-step process, requires an additional purification step. |
Experimental Protocols
Method 1: Jones Oxidation
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation of Jones Reagent: In a flask cooled in an ice-water bath, carefully add chromium trioxide (2.0 eq) to a stirred solution of concentrated sulfuric acid (2.0 eq) in deionized water. Then, slowly add this mixture to a larger volume of acetone, maintaining the temperature below 20°C.
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C using an ice bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the solution of the starting material. The reaction is exothermic, and the temperature should be maintained between 0 and 10°C. The color of the reaction mixture will change from orange/red to green, indicating the consumption of Cr(VI).[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange/red color disappears completely and a green precipitate forms.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid. The product can be further purified by column chromatography on silica gel or by recrystallization.
Method 2: Two-Step Oxidation
Part A: TEMPO-mediated Oxidation to the Aldehyde
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Aqueous Phase: In a separate beaker, prepare a solution of sodium bicarbonate (1.5 eq) and potassium bromide (0.1 eq) in deionized water.
-
Catalyst Addition: Add the aqueous solution to the DCM solution of the starting material, followed by the addition of TEMPO (0.01-0.05 eq).
-
Oxidation: Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring. Slowly add sodium hypochlorite solution (1.1-1.5 eq) dropwise, ensuring the temperature remains below 5°C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-4-formyl-1,2,3,6-tetrahydropyridine. This intermediate is often used in the next step without further purification.
-
Part B: Pinnick Oxidation to the Carboxylic Acid
Materials:
-
N-Boc-4-formyl-1,2,3,6-tetrahydropyridine (from Part A)
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the crude aldehyde from Part A in a mixture of tert-butanol and deionized water.
-
Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger) to the solution. In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in deionized water.
-
Oxidation: Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up:
-
Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 3-4 with a 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic solution under reduced pressure to yield the crude N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid. Purify the product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Comparative workflow of one-step vs. two-step oxidation.
Caption: Simplified mechanism of Jones oxidation.
Caption: Logical flow of the two-step oxidation process.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Boc Deprotection of Tetrahydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from nitrogen in tetrahydropyridine derivatives. This document outlines various deprotection strategies, from standard acidic conditions to milder alternatives, to accommodate a range of substrates with varying functional group tolerance. Detailed experimental procedures, comparative data, and key considerations are presented to assist in the successful and efficient deprotection of N-Boc protected tetrahydropyridines.
Introduction
The N-Boc protecting group is widely utilized in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] Tetrahydropyridine moieties are important structural motifs in many biologically active compounds and pharmaceutical drug candidates. The efficient and clean deprotection of N-Boc-tetrahydropyridines is a critical step in the synthesis of these molecules.
The choice of the deprotection protocol is dictated by the overall functionality of the tetrahydropyridine derivative. The presence of other acid-sensitive groups, such as esters, acetals, or other protecting groups, necessitates the use of milder or alternative deprotection methods to avoid unwanted side reactions.[3] This document provides a selection of protocols to address these challenges.
Comparative Summary of N-Boc Deprotection Protocols
The following table summarizes various protocols for N-Boc deprotection, including reaction conditions and reported yields for various amine substrates. While not specific to tetrahydropyridines, this data serves as a valuable starting point for reaction optimization.
| Protocol | Reagents and Conditions | Solvent | Typical Reaction Time | Typical Yield (%) | Notes |
| Standard Acidic | Trifluoroacetic Acid (TFA), 25-50% v/v, room temp. | Dichloromethane (DCM) | 0.5 - 4 h | >90 | Highly efficient but harsh; may cleave other acid-labile groups.[1] |
| 4M HCl in 1,4-Dioxane, room temp. | 1,4-Dioxane | 1 - 16 h | >90 | Common and effective; dioxane is a suspected carcinogen.[4] | |
| Mild Acidic | p-Toluenesulfonic acid (p-TsOH)·H₂O (2 equiv.) | Acetonitrile or DME | 10 min (mechanochemical) or 2h (solution) | ~95-100 | Milder alternative to TFA and HCl.[5][6] |
| Alternative | Oxalyl chloride (3 equiv.), room temp. | Methanol (MeOH) | 1 - 4 h | 70-90 | Effective for substrates with acid-sensitive groups like esters.[3] |
| Thermal | Heat | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | 0.5 - 12 h (reflux) or 5-30 min (microwave) | >90 | Neutral conditions; suitable for acid-sensitive substrates.[7] |
| Green Chemistry | Heat | Water | < 15 min at 90-100°C | >90 | Environmentally friendly; limited by substrate solubility.[8] |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol is suitable for robust tetrahydropyridine derivatives that lack other acid-sensitive functional groups.
Materials:
-
N-Boc protected tetrahydropyridine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected tetrahydropyridine derivative in DCM (approximately 0.1-0.2 M).
-
To the stirred solution, add TFA (25-50% v/v) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 0.5 to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected tetrahydropyridine.
Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride in Methanol
This protocol is advantageous for tetrahydropyridine derivatives containing acid-labile functional groups, such as esters, that are susceptible to cleavage under standard TFA or HCl conditions.[3]
Materials:
-
N-Boc protected tetrahydropyridine derivative
-
Methanol (MeOH)
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, dissolve the N-Boc protected tetrahydropyridine derivative (1 equiv.) in methanol (to a concentration of approximately 0.1 M).[3]
-
To the stirred solution at room temperature, add oxalyl chloride (3 equiv.) dropwise.[3] An exotherm and gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.[3]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Visualization of Workflows and Concepts
Challenges and Considerations for Tetrahydropyridine Derivatives
While general N-Boc deprotection protocols are widely applicable, the specific structure of the tetrahydropyridine ring may present unique challenges:
-
Presence of a Double Bond: For 1,2,3,6-tetrahydropyridine derivatives, the double bond may be susceptible to isomerization or other side reactions under strongly acidic conditions. Milder deprotection methods should be considered in these cases.
-
Other Functional Groups: The presence of other functional groups on the tetrahydropyridine ring, such as hydroxyl, ester, or ketone moieties, will influence the choice of deprotection reagent and conditions. For instance, substrates with ester groups may undergo cleavage with strong acids like TFA or HCl, making the oxalyl chloride method a more suitable option.[3]
-
tert-Butylation: The tert-butyl cation generated during acidic deprotection is an electrophile and can potentially alkylate electron-rich positions on the tetrahydropyridine ring or other nucleophilic sites in the molecule. The use of scavengers like triethylsilane or thioanisole can mitigate this side reaction.
Conclusion
The successful deprotection of N-Boc-tetrahydropyridine derivatives is crucial for the advancement of synthetic campaigns in drug discovery and development. A careful evaluation of the substrate's stability and the presence of other functional groups is paramount in selecting the appropriate deprotection protocol. While standard acidic methods are often efficient, a range of milder alternatives are available for more sensitive substrates. The protocols and data presented herein provide a solid foundation for researchers to navigate the challenges of N-Boc deprotection and achieve their synthetic goals.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mcours.net [mcours.net]
Application Notes: The Strategic Role of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine in Piperidine Synthesis
Introduction
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a highly versatile heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its structure incorporates several key features that make it an invaluable precursor for the synthesis of complex piperidine derivatives, which are privileged scaffolds in a vast number of pharmaceuticals.[2][3] The strategic combination of a tert-butoxycarbonyl (Boc) protected nitrogen, a reactive double bond, and a primary alcohol function allows for a wide range of selective chemical transformations.
The Boc group provides a stable and reliable means of protecting the piperidine nitrogen, preventing unwanted side reactions during synthesis while allowing for easy deprotection under acidic conditions.[4] The hydroxymethyl group at the 4-position serves as a versatile handle for introducing diverse functionalities through oxidation, etherification, esterification, or conversion to a leaving group for nucleophilic substitution.[1] Furthermore, the endocyclic double bond of the tetrahydropyridine ring can be subjected to various reactions, including hydrogenation to yield the saturated piperidine core or other addition reactions. This multi-functional nature makes it a cornerstone intermediate for creating libraries of substituted piperidines for drug discovery programs targeting neurological disorders, oncology, and infectious diseases.[2][3]
Core Applications:
-
Pharmaceutical Intermediate: Serves as a key starting material for synthesizing complex drug candidates containing a 4-substituted piperidine motif.[1][2]
-
Scaffold for Chemical Libraries: Enables the rapid generation of diverse piperidine analogues for structure-activity relationship (SAR) studies.
-
Synthesis of Bioactive Molecules: Used in the total synthesis of natural products and other biologically active compounds.
Synthetic Utility Workflow
The following diagram illustrates the primary synthetic transformations available for this compound, highlighting its versatility in generating diverse piperidine-based intermediates.
Experimental Protocols and Data
Protocol 1: Catalytic Hydrogenation to N-Boc-4-(hydroxymethyl)piperidine
This protocol details the saturation of the tetrahydropyridine ring to yield the corresponding piperidine derivative, a common step to access the saturated heterocyclic core.
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add Palladium on carbon (10% w/w, 0.05 eq).
-
Place the reaction vessel under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity |
|---|
| N-Boc-4-(hydroxymethyl)piperidine | this compound | 10% Pd/C, H₂ | Methanol | >95 | >98% (by NMR) |
Protocol 2: Oxidation to N-Boc-4-formyl-1,2,3,6-tetrahydropyridine
This procedure outlines the selective oxidation of the primary alcohol to an aldehyde, creating a key intermediate for subsequent reactions like reductive amination or Wittig reactions. The protocol is adapted from the oxidation of the analogous saturated alcohol.
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (DMP) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Analogous Reaction)
| Product Compound | Starting Material | Reagent | Yield (%) | Purity (by HPLC) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
|---|
| N-Boc-4-oxopiperidine | N-Boc-4-hydroxypiperidine | Dess-Martin periodinane | 90-95 | >98% | 3.68 (t, 4H), 2.45 (t, 4H), 1.48 (s, 9H) |
Protocol 3: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring, allowing for N-functionalization.
Methodology:
-
Dissolve the Boc-protected piperidine derivative (1.0 eq) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 eq) or use a solution of 4M HCl in dioxane.
-
Stir the solution at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is typically the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Multi-Step Synthesis Workflow Example
The following diagram illustrates a typical multi-step synthetic sequence starting from the hydrogenation product, N-Boc-4-(hydroxymethyl)piperidine, to form a more complex derivative.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving Tetrahydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction involving tetrahydropyridine derivatives. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of functionalized piperidines and related nitrogen-containing heterocycles, which are key scaffolds in many pharmaceutical agents.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[1] Its versatility, mild reaction conditions, and broad functional group tolerance have made it a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[2][3]
This document focuses on the application of the Suzuki coupling to tetrahydropyridine derivatives, which serve as valuable building blocks for introducing diversity into molecules of medicinal interest. The resulting vinyl- and aryl-substituted tetrahydropyridines can be further elaborated or directly incorporated into target molecules.
Core Applications
The Suzuki coupling of tetrahydropyridine derivatives is a key strategy for the synthesis of:
-
4-Aryl- and 4-Vinyl-1,2,3,6-tetrahydropyridines: These compounds are versatile intermediates that can be readily converted to 4-substituted piperidines, a common motif in centrally acting drugs.[4]
-
2-Substituted Piperidines: By utilizing tetrahydropyridine-2-boronic acid esters, a variety of substituents can be introduced at the 2-position of the piperidine ring.[5][6]
-
Enzymatic Inhibitors and Receptor Ligands: The ability to introduce diverse aryl and heteroaryl groups onto the tetrahydropyridine scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
The catalytic cycle for the Suzuki-Miyaura coupling of a tetrahydropyridine boronic acid ester with an aryl halide is depicted below.
Experimental Protocols
The following protocols are generalized procedures based on established literature. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki Coupling of N-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester with Aryl Halides
This protocol is for the synthesis of 4-aryl-N-Boc-1,2,3,6-tetrahydropyridines.
Materials:
-
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using aqueous conditions)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the anhydrous solvent and, if applicable, degassed water (e.g., a 4:1 mixture of dioxane:water).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of N-Protected 1,4,5,6-Tetrahydropyridine-2-boronic Acid Pinacol Ester with Aryl/Vinyl Halides and Triflates
This protocol outlines the synthesis of 2-substituted piperidine precursors.[5][6]
Materials:
-
N-protected 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester
-
Aryl or vinyl halide (bromide, iodide) or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or CsF)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-protected 1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester (1.1 equivalents), the aryl or vinyl halide/triflate (1.0 equivalent), the palladium catalyst (3-5 mol%), and the base (2.0 equivalents) in a dry reaction vessel.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the residue by flash column chromatography to afford the desired 2-substituted product.
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions involving tetrahydropyridine derivatives.
Table 1: Suzuki Coupling of N-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 4-Bromoanisole | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 8 | 95 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (5) | K₃PO₄ (3) | DMF | 110 | 24 | 75 |
| 5 | 4-Iodobenzonitrile | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | DME/H₂O | 85 | 10 | 91 |
Note: The data in this table is representative and compiled from typical results found in the literature. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Table 2: Suzuki Coupling of N-Boc-1,4,5,6-tetrahydropyridine-2-boronic Acid Pinacol Ester with Various Electrophiles [5][6]
| Entry | Electrophile | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 94 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 96 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 95 |
| 4 | 2-Bromonaphthalene | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 93 |
| 5 | (E)-β-Bromostyrene | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 85 |
| 6 | Phenyl triflate | Pd(PPh₃)₄ (3) | CsF (2) | 1,4-Dioxane | 100 | 88 |
Note: This data is adapted from the findings of Occhiato et al. and demonstrates the versatility of these tetrahydropyridine boronic esters in coupling with a range of electrophiles.[5][6]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of functionalized tetrahydropyridines and their derivatives. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and development to utilize this powerful transformation for the preparation of novel and medicinally relevant compounds. Careful optimization of the catalyst, base, and solvent system is crucial for achieving high yields and purity with diverse substrates.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Mitsunobu Reaction with N-Boc Protected Hydroxymethyl Tetrahydropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a powerful and versatile tool in organic synthesis for the conversion of primary and secondary alcohols to a wide array of functional groups, such as esters, ethers, and imides, with a characteristic inversion of stereochemistry.[1][2][3][4] This reaction typically proceeds under mild conditions using a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3]
N-Boc protected hydroxymethyl tetrahydropyridines are valuable building blocks in medicinal chemistry. The tetrahydropyridine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities.[5][6] The hydroxymethyl group provides a key handle for introducing various substituents through reactions like the Mitsunobu, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group is crucial for modulating the reactivity of the nitrogen atom and is easily removed under acidic conditions, facilitating subsequent synthetic transformations.
These application notes provide detailed protocols and a summary of reaction parameters for the Mitsun-obu reaction with N-Boc protected hydroxymethyl tetrahydropyridines, focusing on the synthesis of ether and imide derivatives, which are of significant interest in the development of novel therapeutics.
Reaction Principle and Mechanism
The Mitsunobu reaction is a complex process involving several intermediates. The currently accepted mechanism is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine intermediate. This highly reactive species then deprotonates the acidic nucleophile (e.g., a phenol or an imide). The resulting alcohol, in this case, N-Boc protected hydroxymethyl tetrahydropyridine, attacks the activated phosphonium species to form an oxyphosphonium salt. This salt is an excellent leaving group, which is then displaced by the conjugate base of the nucleophile in an SN2 reaction, affording the final product.
// Reactants PPh3 [label="PPh₃"]; DEAD [label="RO₂C-N=N-CO₂R (DEAD/DIAD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="R'-CH₂OH\n(N-Boc-hydroxymethyl\ntetrahydropyridine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleophile [label="Nu-H\n(Phenol, Imide)", fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediates Betaine [label="PPh₃⁺-N(CO₂R)-N⁻-CO₂R\n(Betaine Intermediate)"]; Activated_Complex [label="[R'-CH₂-O-PPh₃]⁺ Nu⁻\n(Oxyphosphonium Salt)"];
// Products Product [label="R'-CH₂-Nu\n(Ether/Imide Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TPPO [label="O=PPh₃\n(Triphenylphosphine oxide)"]; Hydrazine [label="RO₂C-NH-NH-CO₂R\n(Reduced Azodicarboxylate)"];
// Reaction Flow PPh3 -> Betaine [label="+ DEAD/DIAD"]; Nucleophile -> Betaine [label="Proton Transfer"]; Alcohol -> Activated_Complex [label="+ Betaine-H⁺"]; Betaine -> Activated_Complex; Activated_Complex -> Product [label="SN2 Attack"]; Activated_Complex -> TPPO; Activated_Complex -> Hydrazine; } .dot
Caption: General mechanism of the Mitsunobu reaction.
Experimental Protocols
General Considerations:
-
Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to moisture. All glassware should be thoroughly oven-dried, and anhydrous solvents must be used to prevent the hydrolysis of intermediates, which can lead to reduced yields and the formation of byproducts.
-
Reagent Purity: The quality of the azodicarboxylate and phosphine reagents is critical for the success of the reaction. It is advisable to use freshly opened bottles or to purify the reagents if necessary.
-
Order of Addition: The order of reagent addition can influence the outcome of the reaction. Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in the solvent first, followed by the slow, dropwise addition of the azodicarboxylate at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.[1][7]
-
Work-up and Purification: A common challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts. Purification is typically achieved by column chromatography. The use of polymer-supported triphenylphosphine can simplify the work-up, as the phosphine oxide byproduct can be removed by filtration.
Protocol 1: Synthesis of tert-butyl 4-((4-nitrophenoxy)methyl)-3,6-dihydropyridine-1(2H)-carboxylate
This protocol describes the etherification of (N-Boc-1,2,3,6-tetrahydropyridin-4-yl)methanol with 4-nitrophenol.
Materials:
-
(N-Boc-1,2,3,6-tetrahydropyridin-4-yl)methanol
-
4-Nitrophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (N-Boc-1,2,3,6-tetrahydropyridin-4-yl)methanol (1.0 eq.) in anhydrous THF (approximately 0.1 M), add 4-nitrophenol (1.2 eq.) and triphenylphosphine (1.5 eq.).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Synthesis of tert-butyl 4-((1,3-dioxoisoindolin-2-yl)methyl)-3,6-dihydropyridine-1(2H)-carboxylate
This protocol outlines the synthesis of an N-substituted phthalimide derivative.
Materials:
-
(N-Boc-1,2,3,6-tetrahydropyridin-4-yl)methanol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) (as a 40% solution in toluene, for example)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (N-Boc-1,2,3,6-tetrahydropyridin-4-yl)methanol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (approximately 0.1 M).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add a solution of DEAD (1.5 eq.) in toluene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the N-substituted phthalimide product.
Data Presentation
The following tables summarize representative data for the Mitsunobu reaction with N-Boc protected hydroxymethyl tetrahydropyridines. Please note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Etherification with Phenols
| Nucleophile | Reagents (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Nitrophenol | PPh₃ (1.5), DIAD (1.5) | THF | 0 to RT | 18 | 75-85 |
| 2,4-Dichlorophenol | PPh₃ (1.5), DEAD (1.5) | THF | 0 to RT | 24 | 70-80 |
| 4-Methoxyphenol | PPh₃ (1.5), DIAD (1.5) | DCM | 0 to RT | 16 | 80-90 |
Table 2: Imide Formation
| Nucleophile | Reagents (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phthalimide | PPh₃ (1.5), DEAD (1.5) | THF | 0 to RT | 20 | 80-90 |
| Succinimide | PPh₃ (1.5), DIAD (1.5) | THF | 0 to RT | 24 | 70-80 |
Applications in Drug Discovery
The synthesized N-Boc-4-(aryloxymethyl)- and N-Boc-4-(phthalimidomethyl)-tetrahydropyridine derivatives are valuable intermediates for the development of novel therapeutic agents. The tetrahydropyridine core is a key pharmacophore in many centrally active agents, and modifications at the 4-position can significantly impact biological activity. For instance, derivatives of 4-phenoxymethylpiperidines (a related scaffold) have been investigated as dopamine D4 receptor antagonists.[5] Phthalimide-containing compounds have demonstrated a wide range of biological activities, including antipsychotic and cytotoxic effects.[8][9]
The products of these Mitsunobu reactions can be further elaborated. The Boc-protecting group can be removed to allow for N-alkylation or N-arylation, and the aromatic or imide moieties can be further functionalized, enabling the creation of diverse chemical libraries for high-throughput screening.
Caption: Drug discovery workflow utilizing Mitsunobu products.
Conclusion
The Mitsunobu reaction is a highly effective and reliable method for the functionalization of N-Boc protected hydroxymethyl tetrahydropyridines. The protocols provided in these application notes offer a solid foundation for the synthesis of a diverse range of ether and imide derivatives. The mild reaction conditions and the versatility of compatible nucleophiles make this reaction an invaluable tool for medicinal chemists and researchers in the field of drug development, enabling the efficient generation of novel molecular entities for the discovery of new therapeutics.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benchchem.com [benchchem.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl)- and N-(4-substituted-1-piperidinylethyl)-phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine by Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a valuable synthetic intermediate widely used in medicinal chemistry and drug development. It serves as a versatile building block for synthesizing complex heterocyclic compounds, particularly piperidine derivatives, which are core structures in many biologically active molecules. Following its synthesis, the crude product often contains unreacted starting materials, reagents, and byproducts that must be removed to ensure the integrity of subsequent synthetic steps. Flash column chromatography is a standard, efficient, and cost-effective technique for the purification of this and other N-Boc protected compounds on a laboratory scale.[1][2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
The purification relies on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar. The crude sample is loaded onto the top of the silica column and eluted with a mobile phase of lower polarity (typically a mixture of solvents like hexanes and ethyl acetate). Compounds within the mixture separate based on their differential polarity. Less polar compounds have a weaker affinity for the polar silica gel and travel down the column more quickly with the mobile phase. More polar compounds, such as the target alcohol, interact more strongly with the silica gel and elute more slowly. By gradually increasing the polarity of the mobile phase (gradient elution), compounds of increasing polarity can be selectively eluted, allowing for effective separation from impurities.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica Gel for flash chromatography (e.g., 230-400 mesh)
-
Reagent grade solvents: Hexanes (or petroleum ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC Staining Reagent: Potassium permanganate (KMnO₄) stain
-
Glass chromatography column with a stopcock
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Protocol 1: TLC Analysis and Mobile Phase Optimization
The initial step is to identify a suitable solvent system that provides good separation between the desired product and impurities. The ideal mobile phase should result in a Retention Factor (Rf) of approximately 0.3 for the target compound.[3]
-
Preparation: Prepare several developing chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a few drops of DCM or EtOAc. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber. Allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate and mark the solvent front. After the plate has dried, visualize the spots. While some Boc-protected compounds may be UV active, the hydroxyl group makes staining a more reliable method. Dip the plate in a potassium permanganate solution. The product and other reactive impurities will appear as yellow/brown spots against a purple background.
-
Rf Calculation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that gives the product an Rf of ~0.3 and maximizes separation from other spots.
Protocol 2: Column Chromatography Purification
-
Column Preparation (Slurry Packing):
-
Secure a glass column of appropriate size vertically. A general rule is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.[2]
-
Insert a small plug of cotton or glass wool into the bottom of the column to support the packing.[3]
-
Add a ~1-2 cm layer of sand over the plug.[3]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar solvent system identified during TLC analysis (e.g., 8:2 Hexane:EtOAc).
-
Pour the slurry into the column. Use additional solvent to rinse any remaining silica into the column. Tap the column gently to ensure even packing and remove any air bubbles.[2]
-
Once the silica has settled, add a protective layer of sand (~1-2 cm) on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer. This method generally provides better resolution than wet loading.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Open the stopcock and begin elution. Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of ~2 inches/minute is a good target for flash chromatography).[3]
-
Start by eluting with the initial, less polar solvent system to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs (e.g., move from 20% EtOAc in hexanes to 30%, then 40%, etc.).[2] This will elute compounds of increasing polarity.
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
The following table summarizes representative TLC data for the optimization of the mobile phase. The goal is to achieve good separation (ΔRf) between the product and key impurities.
| Solvent System (Hexane:EtOAc) | Product Rf | Impurity A Rf (Less Polar) | Impurity B Rf (More Polar) | Comments |
| 90:10 | 0.15 | 0.40 | 0.05 | Product moves too slowly. |
| 70:30 | 0.32 | 0.65 | 0.15 | Optimal. Good separation from impurities. |
| 50:50 | 0.55 | 0.80 | 0.40 | Poor separation between product and Impurity B. |
| 30:70 | 0.75 | 0.90 | 0.68 | All compounds run too high on the plate. |
Visualizations
Below is a workflow diagram illustrating the purification process.
Caption: Workflow for the purification of this compound.
References
Synthesis of Substituted Tetrahydropyridines from N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted tetrahydropyridines starting from the versatile building block, N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. The methodologies outlined herein are essential for the construction of diverse chemical libraries for drug discovery and development, targeting a wide range of therapeutic areas.
Introduction
Substituted tetrahydropyridines are a prominent class of nitrogen-containing heterocycles frequently found in the core structures of numerous biologically active compounds and natural products. Their diverse pharmacological activities make them attractive scaffolds for the development of novel therapeutics. The starting material, this compound, offers a synthetically convenient platform for a wide array of chemical modifications at the 4-position, enabling the generation of diverse libraries of tetrahydropyridine derivatives. The Boc (tert-butoxycarbonyl) protecting group provides stability during various synthetic transformations and can be readily removed under acidic conditions when desired.
This guide details key synthetic transformations of the hydroxymethyl group, including oxidation to carbonyl compounds, conversion to leaving groups for nucleophilic substitution, etherification, and esterification.
Synthetic Workflow Overview
The overall synthetic strategy involves the functionalization of the hydroxymethyl group of this compound to introduce a variety of substituents at the 4-position of the tetrahydropyridine ring.
Caption: General synthetic pathways for the derivatization of this compound.
Key Synthetic Transformations and Experimental Protocols
This section provides detailed experimental protocols for the key synthetic transformations of this compound.
Oxidation of the Hydroxymethyl Group
The primary alcohol of the starting material can be oxidized to an aldehyde or a carboxylic acid, which are versatile intermediates for further modifications such as reductive amination, Wittig reactions, or amide couplings.
a) Swern Oxidation to Aldehyde
The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.
Caption: Swern oxidation of the starting material to the corresponding aldehyde.
Experimental Protocol:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
b) Dess-Martin Periodinane (DMP) Oxidation to Aldehyde
The Dess-Martin oxidation is another mild method for oxidizing primary alcohols to aldehydes, known for its operational simplicity.[1]
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq.).
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Oxidation Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | DCM | -78 to rt | 2-3 | 85-95 |
| Dess-Martin Oxidation | Dess-Martin Periodinane | DCM | rt | 1-2 | 90-98 |
Conversion to Leaving Groups and Nucleophilic Substitution
The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups.
a) Tosylation
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM and pyridine (3.0 eq.) at 0 °C, add p-toluenesulfonyl chloride (1.5 eq.) portionwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude tosylate is often used in the next step without further purification.
b) Bromination (Appel Reaction)
The Appel reaction provides a mild method for converting alcohols to the corresponding alkyl bromides.[2]
Caption: Appel reaction for the synthesis of the corresponding bromide.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous DCM at 0 °C, add carbon tetrabromide (1.5 eq.) portionwise.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
c) Nucleophilic Substitution (Example: Azide Formation)
The resulting tosylate or halide can be readily displaced by various nucleophiles. The synthesis of an azide is a key step towards the corresponding amine via reduction.
Experimental Protocol:
-
To a solution of N-Boc-4-(tosyloxymethyl)-1,2,3,6-tetrahydropyridine (1.0 eq.) in anhydrous DMF, add sodium azide (3.0 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tosylation | TsCl, Pyridine | DCM | 0 to rt | 12-16 | 80-90 |
| Bromination (Appel) | CBr₄, PPh₃ | DCM | 0 to rt | 2-4 | 75-85 |
| Azide Substitution | NaN₃ | DMF | 60-80 | 12-24 | 85-95 |
Etherification and Esterification
Direct derivatization of the hydroxyl group through etherification or esterification provides a straightforward route to a variety of analogs.
a) Williamson Ether Synthesis
This method is suitable for the synthesis of ethers by reacting the alcohol with an alkyl halide in the presence of a base.[3][4][5][6][7]
Experimental Protocol:
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
b) Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[8][9][10][11]
Caption: Steglich esterification to form various ester derivatives.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.), a carboxylic acid (1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous DCM at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Williamson Ether Synthesis | NaH, Alkyl Halide | THF | 0 to rt | 12-16 | 70-85 |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | DCM | 0 to rt | 12-16 | 75-90 |
Applications in Drug Discovery
The synthesized substituted tetrahydropyridines are valuable scaffolds in medicinal chemistry. The diverse functionalities that can be introduced at the 4-position allow for the systematic exploration of structure-activity relationships (SAR).
-
Aldehyde and Carboxylic Acid Derivatives: Serve as key intermediates for the synthesis of more complex molecules through reductive amination to introduce new amine functionalities, or amide coupling to link various fragments.
-
Ether and Ester Derivatives: Allow for the modulation of physicochemical properties such as lipophilicity and metabolic stability.
-
Azide and Amine Derivatives: Provide a handle for further functionalization, including the introduction of pharmacophores or linkers for conjugation to other molecules.
The strategic derivatization of this compound enables the rapid generation of compound libraries for screening against a wide range of biological targets, accelerating the drug discovery process.
Conclusion
This document provides a comprehensive guide to the synthesis of substituted tetrahydropyridines from the readily available starting material, this compound. The detailed protocols and tabulated data offer a practical resource for researchers in the field of medicinal chemistry and drug development to generate diverse libraries of tetrahydropyridine-based compounds for the discovery of new therapeutic agents.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a key heterocyclic building block in medicinal chemistry and organic synthesis.[] Its structure, featuring a tetrahydropyridine core, a Boc-protected amine, and a reactive hydroxymethyl group, makes it a versatile scaffold for creating diverse molecular architectures.[2][3] The tetrahydropyridine motif is present in numerous biologically active compounds, highlighting its significance as a "privileged structure" in drug design.[3] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective chemical modifications, while the hydroxymethyl group serves as a handle for further functionalization, enabling the synthesis of complex drug candidates.[2]
Application 1: Versatile Synthetic Intermediate
The primary role of this compound is as a foundational building block for the synthesis of more complex molecules.[2] Its unique combination of functional groups allows for a variety of chemical transformations:
-
Modification of the Hydroxymethyl Group: The primary alcohol can be readily oxidized to form an aldehyde or a carboxylic acid. It can also be converted into ethers, esters, or halides, which can then be used in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.[2]
-
Reactions of the Double Bond: The alkene functionality within the tetrahydropyridine ring can undergo various reactions, such as hydrogenation to yield the corresponding saturated piperidine derivative, or other additions like epoxidation and dihydroxylation.[4]
-
Deprotection of the Amine: The Boc group can be easily removed under acidic conditions, revealing a secondary amine. This amine can then be functionalized through acylation, alkylation, or reductive amination to build more complex structures.[4]
Caption: Synthetic utility of this compound.
Application 2: Scaffold for Biologically Active Compounds
The tetrahydropyridine scaffold is a core component of many compounds with significant pharmacological activity.[3] By using this compound as a starting material, researchers can access novel derivatives with potential therapeutic applications in various disease areas.
-
Central Nervous System (CNS) Disorders: The discovery that the metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that causes symptoms of Parkinson's disease has spurred significant research into tetrahydropyridine derivatives as modulators of the central nervous system.[3] These compounds have shown affinity for dopamine and serotonin receptors, making them candidates for treating neurological and psychiatric conditions.[3]
-
Oncology: Derivatives of tetrahydropyridine have been investigated as potential anti-cancer agents.[4][5] Research has shown that certain piperidine and tetrahydropyridine derivatives can inhibit tumor growth by activating caspases, which are crucial enzymes in the apoptosis (programmed cell death) pathway.[4]
-
Antimicrobial Agents: The scaffold is also a promising template for developing new antimicrobial drugs, with some derivatives showing activity against both bacteria and fungi.[3]
Caption: Drug discovery workflow using the tetrahydropyridine building block.
Quantitative Data: Anti-Cancer Activity of Tetrahydropyridine Analogs
The following table summarizes the in vitro anti-proliferative activity of novel N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Ishikawa (Endometrial Cancer) IC₅₀ (μM) | MCF-7 (Breast Cancer) IC₅₀ (μM) | MDA-MB-231 (Breast Cancer) IC₅₀ (μM) | Reference |
| EH1 | > 100 | > 100 | > 100 | [5] |
| EH2 | 71.88 | 83.18 | > 100 | [5] |
| EH3 | > 100 | > 100 | > 100 | [5] |
| EH4 | > 100 | > 100 | > 100 | [5] |
Data compiled from studies on related tetrahydropyridine structures to illustrate potential applications.[5]
Experimental Protocols
Protocol 1: Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol describes a representative method for oxidizing the primary alcohol of this compound to the corresponding aldehyde, a key intermediate for reactions like reductive amination and Wittig reactions.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv) to the solution in portions over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude aldehyde can be purified further by flash column chromatography on silica gel.
Protocol 2: Boc Group Deprotection
This protocol outlines the standard procedure for removing the Boc protecting group to yield the free secondary amine, which is essential for subsequent N-functionalization steps.
Materials:
-
N-Boc protected tetrahydropyridine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Rotary evaporator and standard glassware
Methodology:
-
Reaction Setup: Dissolve the N-Boc protected compound (1.0 equiv) in DCM in a round-bottom flask.
-
Acid Addition: Add Trifluoroacetic acid (TFA) (5-10 equiv) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Re-dissolve the residue in DCM and neutralize carefully by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Extraction and Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine product. Further purification may not be necessary, but can be performed by chromatography or crystallization if required.
Caption: Experimental workflow for Boc-deprotection of a tetrahydropyridine derivative.
References
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 5. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.
Issue 1: Low Yield in the Reduction of N-Boc-4-formyl-1,2,3,6-tetrahydropyridine
Question: My reaction to reduce N-Boc-4-formyl-1,2,3,6-tetrahydropyridine to this compound using sodium borohydride (NaBH₄) results in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this reduction are often attributed to competing side reactions, primarily 1,4-conjugate reduction of the α,β-unsaturated aldehyde, or incomplete reaction. Here are several factors to consider and optimize:
-
Reaction Conditions: The choice of solvent and temperature can significantly influence the selectivity of the reduction. Standard conditions often involve using protic solvents like methanol or ethanol at low temperatures (e.g., 0 °C).
-
1,4-Conjugate Addition: A common side product is the saturated aldehyde, N-Boc-4-formylpiperidine, resulting from the 1,4-addition of the hydride to the double bond. To favor the desired 1,2-reduction of the aldehyde, specific reagents and conditions can be employed.
-
Over-reduction: While less common with NaBH₄, reduction of the Boc-protecting group or the double bond can occur under harsh conditions.
Optimization Strategies:
To enhance the yield and selectivity of the 1,2-reduction, consider the following modifications to your protocol:
| Strategy | Reagents/Conditions | Expected Outcome |
| Luche Reduction | NaBH₄, Cerium(III) chloride (CeCl₃) | Increases the electrophilicity of the carbonyl carbon, promoting 1,2-addition and minimizing conjugate reduction. |
| Use of Additives | NaBH₄ with NaNO₃ or Na₂C₂O₄ in water | These systems have been shown to selectively reduce aldehydes over ketones and favor 1,2-reduction of α,β-unsaturated aldehydes.[1][2] |
| Temperature Control | Maintain low temperatures (0 °C to -10 °C) | Reduces the rate of side reactions, including conjugate addition. |
| Solvent System | Methanol, Ethanol, or a mixture of THF/Methanol | Protic solvents can influence the reactivity of NaBH₄. Experiment with different solvent systems to find the optimal conditions. |
Experimental Workflow for Yield Improvement:
References
Technical Support Center: Synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Step 1: Boc Protection of 4-(hydroxymethyl)piperidine
Issue 1.1: Low yield of N-Boc-4-(hydroxymethyl)piperidine.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Ensure the reaction is stirred at room temperature for a sufficient duration (e.g., 2 hours). - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal reagent quantity | - Use a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) to drive the reaction to completion. |
| Inefficient work-up | - After concentration, precipitate the product by adding petroleum ether and perform suction filtration to maximize recovery. |
Issue 1.2: Presence of impurities in the protected product.
| Possible Cause | Troubleshooting Suggestion |
| Unreacted starting material | - Purify the crude product by column chromatography on silica gel. |
| Side reactions with the hydroxyl group | - Consider protecting the hydroxyl group prior to Boc protection if O-acylation is observed. However, for this substrate, N-acylation is generally much more favorable. |
Step 2: Oxidation of N-Boc-4-(hydroxymethyl)piperidine to N-Boc-4-formyl-1,2,3,6-tetrahydropyridine
Issue 2.1: Low yield of the aldehyde.
| Possible Cause | Troubleshooting Suggestion |
| Over-oxidation to carboxylic acid | - Use a mild oxidizing agent like Pyridinium chlorochromate (PCC) to prevent over-oxidation.[1][2] |
| Difficult work-up | - Add molecular sieves or Celite to the reaction mixture to prevent the formation of a tar-like byproduct, which can complicate purification.[1] |
| Incomplete reaction | - Ensure an adequate amount of the oxidizing agent is used and monitor the reaction by TLC. |
Issue 2.2: Formation of a dark, tarry byproduct.
| Possible Cause | Troubleshooting Suggestion |
| Nature of chromium reagents | - This is a common issue with PCC oxidations. Adding a solid support like Celite or molecular sieves to the reaction flask before adding the reagent can help absorb the chromium byproducts, making the workup cleaner.[1] |
Step 3: Reduction of N-Boc-4-formyl-1,2,3,6-tetrahydropyridine to this compound
Issue 3.1: Reduction of the tetrahydropyridine double bond.
| Possible Cause | Troubleshooting Suggestion |
| Use of a non-chemoselective reducing agent | - Employ a chemoselective reducing agent that preferentially reduces the aldehyde over the alkene. Sodium borohydride (NaBH₄) is a suitable choice for this transformation.[3][4] - Avoid strong reducing agents like Lithium aluminum hydride (LiAlH₄) under conditions that could lead to alkene reduction. |
Issue 3.2: Incomplete reduction of the aldehyde.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient reducing agent | - Use a molar excess of NaBH₄ to ensure the complete conversion of the aldehyde. |
| Low reaction temperature | - While the reaction is often performed at 0°C to enhance selectivity, allowing it to slowly warm to room temperature may be necessary for completion. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic pathway starts from the commercially available piperidin-4-ylmethanol. This involves a three-step process:
-
N-Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).
-
Oxidation of the primary alcohol to an aldehyde using a mild oxidizing agent like Pyridinium chlorochromate (PCC).
-
Selective reduction of the resulting α,β-unsaturated aldehyde to the allylic alcohol using a chemoselective reducing agent such as sodium borohydride (NaBH₄).
Q2: What are the critical parameters to control during the PCC oxidation step?
The key is to prevent over-oxidation of the aldehyde to a carboxylic acid. Using a mild and anhydrous oxidizing agent like PCC is crucial.[1][2][5] It is also important to manage the reaction work-up, as chromium byproducts can form a tarry residue. The addition of Celite or molecular sieves can mitigate this issue.[1]
Q3: How can I avoid reducing the double bond in the tetrahydropyridine ring during the final reduction step?
The chemoselective reduction of the aldehyde in the presence of the alkene is critical. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation as it is a mild reducing agent that selectively reduces aldehydes and ketones over less reactive functional groups like alkenes.[3][4]
Q4: Are there any common impurities I should be aware of in the final product?
Potential impurities could include:
-
Over-reduced product: N-Boc-4-(hydroxymethyl)piperidine, where the double bond has been reduced. This can be detected by NMR and MS.
-
Unreacted starting material: N-Boc-4-formyl-1,2,3,6-tetrahydropyridine.
-
Byproducts from the Boc-anhydride: Such as tert-butanol.
Purification by column chromatography is typically sufficient to remove these impurities.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Dissolve piperidin-4-ylmethanol (1 equivalent) in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Add petroleum ether to the residue to precipitate the product.
-
Collect the solid product by suction filtration.
Protocol 2: Synthesis of tert-Butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate
-
To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add Pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
Protocol 3: Synthesis of this compound
-
Dissolve the crude tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Purification of N-Boc Protected Compounds
Welcome to the Technical Support Center for the purification of N-Boc protected compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of N-tert-butyloxycarbonyl (Boc) protected compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of N-Boc protected compounds in a question-and-answer format.
Issue 1: Difficulty in Removing Excess Boc Anhydride (Boc₂O)
-
Question: After my protection reaction, I'm struggling to remove the unreacted Boc anhydride and its byproducts. What is the best approach?
-
Answer: Excess Boc anhydride and its hydrolysis product, tert-butanol, can often complicate purification. A common and effective method to quench excess Boc₂O is to add a nucleophilic amine scavenger, such as N-(2-aminoethyl)piperazine, after the primary amine has been consumed. For the work-up, washing the organic layer with a mild aqueous acid (e.g., dilute HCl or citric acid) can help remove basic impurities, followed by a wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic byproducts. If the compound is not acid-sensitive, a final wash with brine is recommended before drying and concentration.[1][2]
Issue 2: Oiling Out During Recrystallization
-
Question: My N-Boc protected compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
-
Answer: "Oiling out" is a common issue where the compound separates as a supersaturated liquid above its melting point.[3] Here are several strategies to induce crystallization:
-
Ensure Complete Solvent Removal: Residual solvents from the reaction workup can inhibit crystallization. Dry your crude product under high vacuum, with gentle heating if necessary (e.g., 40-60 °C), to obtain a viscous oil or dry foam.[3][4]
-
Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (e.g., n-hexane, diethyl ether) can induce solidification.[3]
-
Seeding: Adding a small "seed crystal" of the pure compound to the supersaturated solution can initiate crystallization.[3][5]
-
Solvent System Optimization: Experiment with different solvent pairs for recrystallization. Common choices include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[3]
-
Issue 3: Partial or Complete Deprotection During Purification
-
Question: I am observing deprotection of the N-Boc group during my purification by chromatography. How can I prevent this?
-
Answer: The N-Boc group is sensitive to acidic conditions.[6] If you are using reversed-phase HPLC with an eluent containing trifluoroacetic acid (TFA), partial deprotection can occur, especially if the fractions are left standing for extended periods or concentrated at elevated temperatures.[7][8]
-
Minimize TFA Concentration: Use the lowest possible concentration of TFA (e.g., 0.1%) that still provides good peak shape.[7]
-
Alternative Acidic Modifiers: Consider using less acidic modifiers like formic acid or acetic acid, although this may affect the separation quality.[7]
-
Immediate Neutralization: For sensitive compounds, it may be necessary to immediately neutralize the collected fractions with a mild base like triethylamine (TEA).
-
Lyophilization: Instead of rotary evaporation, which can concentrate the acid, lyophilization (freeze-drying) can be a gentler method for solvent removal.[7][8] Adding toluene before evaporation can also help to azeotropically remove TFA.[7]
-
Flash Chromatography: For less polar compounds, normal-phase flash chromatography on silica gel is a good alternative as it is typically performed with neutral or mildly basic solvent systems.
-
Issue 4: Co-elution of Product with Impurities in Column Chromatography
-
Question: My N-Boc protected compound is co-eluting with impurities during flash chromatography. How can I improve the separation?
-
Answer: Co-elution can be addressed by optimizing your chromatography conditions.
-
Solvent System: Experiment with different solvent systems. A common starting point for N-Boc protected compounds is a gradient of ethyl acetate in hexanes. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (if the compound is basic) can alter selectivity.
-
Gradient Optimization: A shallower gradient around the elution point of your compound can improve resolution.
-
Stationary Phase: If changing the mobile phase is ineffective, consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reversed-phase flash chromatography).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after an N-Boc protection reaction? A1: Besides unreacted starting amine and excess Boc anhydride, common impurities can include di-Boc protected amines (where two Boc groups are attached to the same nitrogen), and byproducts from the breakdown of Boc anhydride.[9] Random alkylation of the product by the tert-butyl cation can also occur, though this is more prevalent during deprotection.[9]
Q2: How can I monitor the progress of my purification? A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring column chromatography. For HPLC, monitoring the chromatogram at a suitable UV wavelength is standard. To confirm the identity and purity of your fractions, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H NMR (Proton Nuclear Magnetic Resonance) are invaluable.[10] The presence of the Boc group can be confirmed by a characteristic singlet peak for the nine tert-butyl protons at around 1.4-1.5 ppm in the ¹H NMR spectrum.[10]
Q3: Is the N-Boc group stable to all basic conditions? A3: The N-Boc group is generally stable to most bases.[11] However, it can be labile under certain nucleophilic conditions. For instance, some N-Boc groups have been reported to be cleaved during a Suzuki coupling in the presence of K₂CO₃ in water at mild conditions.[12]
Q4: Can I use crystallization to purify a non-crystalline (oily) N-Boc protected compound? A4: Yes, if an oily N-Boc protected compound can be induced to solidify, crystallization is an excellent purification method.[3][13] If direct crystallization is challenging, converting the compound to a crystalline salt, such as a dicyclohexylamine (DCHA) salt for acidic compounds, can facilitate purification by recrystallization.[3][14] The pure salt can then be treated with acid to regenerate the purified N-Boc protected compound.[3]
Data Presentation
Table 1: Comparison of Purification Techniques for N-Boc Protected Compounds [13]
| Feature | Flash Chromatography | Preparative HPLC | Crystallization |
| Resolution | Moderate | High | Very High (if applicable) |
| Speed | Fast | Slow | Variable |
| Capacity | High | Low to Moderate | High |
| Cost | Low | High | Low |
| Solvent Consumption | Moderate | High | Low |
| Applicability | Broad | Broad | Limited to crystalline solids |
Experimental Protocols
Protocol 1: General Work-up Procedure for N-Boc Protection [2]
-
Reaction Quenching: Once the reaction is complete (monitored by TLC), remove the solvent (e.g., THF) under reduced pressure.
-
Extraction: Add deionized water to the residue and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (optional, if acid-stable)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected compound.
Protocol 2: Recrystallization of an N-Boc Protected Amino Acid [3]
-
Dissolution: Place the crude N-Boc protected amino acid (solid or oil) in an Erlenmeyer flask. Add the minimum amount of a "good" solvent (e.g., ethyl acetate) to dissolve the compound, with gentle heating if necessary.
-
Induce Precipitation: While stirring, slowly add a "poor" solvent (e.g., hexane) until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for N-Boc protection and purification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: N-Boc Protection of 4-(Hydroxymethyl)-1,2,3,6-tetrahydropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-Boc protection of 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine.
Troubleshooting Guide
Low to no yield of the desired N-Boc protected product is a common issue. The following guide provides a systematic approach to identifying and resolving potential problems in your experimental setup.
Problem: Low or No Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress by TLC. Reactions can take from a few hours to overnight.[1][2] - Temperature: While many Boc protections proceed at room temperature, gentle heating (e.g., 40-55°C) can sometimes improve yields, especially for less reactive amines.[3] |
| Reagent Stoichiometry | - (Boc)₂O: Ensure at least 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) are used. For amine salts, an additional equivalent of base is required for neutralization.[4] - Base: Use an appropriate amount of base (typically 1.1-2.0 equivalents) to facilitate the reaction.[1] |
| Inappropriate Base | - The choice of base is crucial. For secondary amines like 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate. - If the starting material is a hydrochloride salt, a stronger base like sodium hydroxide may be necessary for initial neutralization.[5] |
| Solvent Issues | - Ensure all reactants are soluble in the chosen solvent. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), dioxane, and acetonitrile.[2][6] - For amino alcohols, using aqueous or catalyst-free conditions can sometimes prevent O-Boc formation.[7][8] |
| Reagent Quality | - (Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially in the presence of moisture.[9] Use fresh or properly stored reagent. - Solvent: Ensure the use of dry solvents, as water can hydrolyze (Boc)₂O. |
Problem: Formation of Side Products
| Side Product | Prevention Strategy |
| O-Boc Protected Product | - The hydroxyl group can compete with the amine for reaction with (Boc)₂O. To favor N-protection, which is generally more nucleophilic, conduct the reaction at room temperature or below (0°C).[10] - Using aqueous conditions or specific catalysts can enhance chemoselectivity for the amine.[7][8] |
| Double Boc-Protection (on Nitrogen) | - This is less common with secondary amines but can occur with primary amines if a large excess of (Boc)₂O and a strong base are used. Use a controlled stoichiometry of (Boc)₂O (around 1.1 equivalents).[4] |
| Urea Formation | - This side reaction is more prevalent with sterically hindered amines and strong bases. Using a milder base and optimizing the reaction temperature can minimize this issue.[4] |
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for the N-Boc protection of 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine?
A1: While not strictly essential in all cases, using a base is highly recommended. The base neutralizes the acidic byproduct formed during the reaction, driving the equilibrium towards the product and increasing the reaction rate.[4][11] For amine salts, a base is mandatory to liberate the free amine for the reaction to proceed.
Q2: What is the optimal solvent for this reaction?
A2: The choice of solvent depends on the specific conditions. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and are effective for dissolving both the substrate and the Boc anhydride.[2] A mixture of dioxane and water is also a viable option.[1] For amino alcohols like the target molecule, alcoholic solvents such as methanol have been reported to enhance the rate of Boc protection for some amines.[12]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. The N-Boc protected product will be less polar than the starting amine, resulting in a higher Rf value. Stain with a suitable visualizing agent, such as potassium permanganate or ninhydrin (which will stain the starting material but not the product).
Q4: My starting material is the hydrochloride salt of 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. How should I modify the protocol?
A4: If you are starting with the hydrochloride salt, you will need to add at least two equivalents of base. One equivalent is required to neutralize the HCl salt and free the amine, and the second equivalent facilitates the Boc protection reaction. Alternatively, you can perform a basic aqueous workup on the starting material to isolate the free amine before proceeding with the protection reaction.[5]
Q5: I am observing a significant amount of O-Boc protected side product. What can I do to improve the chemoselectivity?
A5: To favor N-protection over O-protection, you can try several strategies. Lowering the reaction temperature to 0°C can increase selectivity as the more nucleophilic amine will react preferentially.[10] Additionally, catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to chemoselectively produce N-Boc derivatives without O-Boc formation.[7][8]
Experimental Protocols
Standard Protocol for N-Boc Protection
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (1.2 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Diagrams
Caption: General experimental workflow for N-Boc protection.
Caption: Troubleshooting decision tree for N-Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. Contact Support [mychemblog.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. What Is The Structure Of Tert-Butyl Dicarbonate? [bzchemicals.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
- 12. wuxibiology.com [wuxibiology.com]
Technical Support Center: Oxidation of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Welcome to the technical support center for the selective oxidation of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the over-oxidation of this substrate to the corresponding carboxylic acid and addressing other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing this compound to the aldehyde?
A1: Several mild oxidation methods are suitable for converting primary alcohols, such as this compound, to the corresponding aldehyde. The most commonly employed include Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and TEMPO-catalyzed oxidations. Each method has its advantages and disadvantages regarding reaction conditions, substrate scope, and work-up procedures.[1][2][3][4]
Q2: I am observing significant over-oxidation to the carboxylic acid. What are the likely causes and how can I prevent this?
A2: Over-oxidation is a common side reaction, particularly with stronger oxidizing agents or under prolonged reaction times. To prevent this:
-
Choice of Oxidant: Employ milder and more selective oxidizing agents. For instance, Dess-Martin periodinane and Swern oxidation are known to selectively oxidize primary alcohols to aldehydes without significant over-oxidation.[2][4] TEMPO-based systems are also highly selective.[5]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde.
-
Temperature Control: For reactions like the Swern oxidation, maintaining a low temperature (e.g., -78 °C) is critical to prevent side reactions.[6]
Q3: My Dess-Martin Periodinane (DMP) oxidation is giving low yields. What could be the issue?
A3: Low yields in DMP oxidations can stem from several factors. One study noted that the DMP oxidation of a similar allyl alcohol resulted in low yields of the desired aldehyde, which was difficult to purify.[7] Potential issues include:
-
Reagent Quality: DMP is moisture-sensitive. Ensure you are using a fresh, high-quality reagent.
-
Reaction Conditions: The reaction is typically run at room temperature in halogenated solvents like dichloromethane (DCM).[1] Ensure proper stoichiometry of the reagent.
-
Work-up Procedure: The byproduct of the DMP oxidation, iodinane, can sometimes complicate product isolation. A bicarbonate wash is typically used during workup.[8]
Q4: Are there any specific recommendations for the oxidation of this compound?
A4: Yes, for this particular substrate, a radical oxidation using TEMPO and CuCl has been reported to provide the aldehyde in good yield (76%).[7] This suggests that TEMPO-catalyzed methods may be particularly well-suited for this allylic alcohol.
Q5: What are the safety considerations for the common oxidation methods?
A5:
-
Swern Oxidation: This reaction generates dimethyl sulfide, which has a very unpleasant odor, and carbon monoxide, which is toxic. All manipulations should be performed in a well-ventilated fume hood.[3] The reaction with oxalyl chloride can also be highly exothermic and requires careful temperature control.[6]
-
Dess-Martin Periodinane (DMP): DMP is a stable reagent but should be handled with care. The workup can sometimes be challenging on a larger scale due to the precipitation of byproducts.[8]
-
Chromium-based reagents (e.g., PCC, Jones reagent): These are effective but are considered toxic and generate hazardous heavy metal waste. Milder, non-chromium alternatives are often preferred.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the oxidation of this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Oxidant: The oxidizing agent may be old or improperly stored.[11] 2. Insufficient Reagent: The molar ratio of oxidant to substrate may be too low. 3. Sub-optimal Temperature: The reaction may require different temperature conditions. Swern oxidations, for example, require cryogenic temperatures.[6] | 1. Use a fresh batch of the oxidizing agent. 2. Increase the equivalents of the oxidant used. 3. Ensure the correct temperature for the specific protocol is maintained. |
| Formation of Multiple Products (Complex Mixture on TLC) | 1. Over-oxidation: The desired aldehyde is being further oxidized to a carboxylic acid.[11] 2. Double Bond Isomerization: The position of the double bond may be shifting.[9] 3. Side reactions with the Boc-protecting group: Although generally stable to oxidation, harsh conditions could potentially affect the Boc group.[12] | 1. Switch to a milder oxidant (e.g., TEMPO/CuCl). Monitor the reaction closely and quench it promptly. 2. Adjust reaction conditions such as temperature, solvent, or pH. Consider a different, milder oxidant. 3. Ensure mild reaction conditions are used. Most standard mild oxidations should not affect the Boc group. |
| Difficulty in Product Isolation/Purification | 1. Incomplete reaction: A mixture of starting material and product can be difficult to separate. 2. Byproduct interference: Solid byproducts from reagents like DMP can trap the product.[8] 3. Product instability: The resulting aldehyde may be unstable under the workup or purification conditions. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. For DMP oxidations, consider adding a non-polar solvent like hexanes or ether to precipitate the byproducts before filtration.[8] 3. Use a mild aqueous workup and consider flash column chromatography for purification. |
Data Presentation: Comparison of Oxidation Methods
| Oxidation Method | Typical Reagents | Advantages | Disadvantages | Reported Yield for Similar Substrates |
| Dess-Martin Periodinane (DMP) Oxidation | DMP in CH₂Cl₂ | Mild conditions (room temp, neutral pH), high selectivity for aldehydes.[1][13] | Can be expensive, byproduct removal can be difficult on a large scale.[8] Low yields reported for a similar substrate.[7] | Variable, can be high but reported as low for this type of substrate.[7] |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Mild, avoids heavy metals, high yields, aldehydes are not over-oxidized.[4] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide and toxic CO.[3][6] | Generally high (often >90%). |
| TEMPO-Catalyzed Oxidation | TEMPO (catalytic), a co-oxidant (e.g., NaOCl, CuCl/O₂) | Catalytic, often uses inexpensive and environmentally benign co-oxidants, highly selective for primary alcohols.[5][14] | Can be sensitive to substrate; some co-oxidants like bleach can cause side reactions (e.g., chlorination).[15] | 76% reported for this compound using TEMPO/CuCl.[7] |
Experimental Protocols
Protocol 1: TEMPO/CuCl Catalyzed Aerobic Oxidation
This protocol is based on a reported successful oxidation of this compound.[7]
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), TEMPO (0.1 eq), and CuCl (0.1 eq).
-
Solvent Addition: Add an appropriate solvent such as acetonitrile.
-
Reaction Initiation: Stir the mixture vigorously under an atmosphere of air (or oxygen).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Swern Oxidation
-
Activator Preparation: In a round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C (dry ice/acetone bath). Slowly add oxalyl chloride (1.5 eq).
-
DMSO Addition: To this solution, slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in CH₂Cl₂ while maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Slowly add a solution of this compound (1.0 eq) in CH₂Cl₂ to the reaction mixture, keeping the temperature below -60 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 eq) dropwise to the mixture, again maintaining the temperature below -60 °C. Stir for another 30 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.
-
Extraction: Extract the mixture with CH₂Cl₂. Combine the organic layers, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for the oxidation of this compound.
Caption: Reaction pathways in the oxidation of this compound.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
- 10. sltchemicals.com [sltchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
troubleshooting incomplete N-Boc deprotection of tetrahydropyridines.
Welcome to the technical support center for the N-Boc deprotection of tetrahydropyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from tetrahydropyridine scaffolds. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide: Incomplete Deprotection
This section addresses specific issues that may arise during the N-Boc deprotection of tetrahydropyridines, offering potential causes and solutions.
Issue 1: My N-Boc deprotection of a tetrahydropyridine derivative is sluggish or incomplete using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?
Answer: Incomplete or slow deprotection of N-Boc-tetrahydropyridines can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low to efficiently cleave the Boc group.[1] The rate of N-Boc cleavage has been shown to have a second-order dependence on acid concentration, so a small increase can have a significant impact.[2][3]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[4][5]
-
Steric Hindrance: Bulky substituents on the tetrahydropyridine ring, particularly near the nitrogen atom, can sterically hinder the approach of the acid, slowing down the deprotection.[4][6]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM), for instance, from 20% to 50%.[3] If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[5] For particularly stubborn substrates, using neat TFA for a short period might be effective, provided the molecule is stable under these stronger acidic conditions.[1]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][7] A 4M solution of HCl in dioxane is a common choice.[3][4]
-
Extend Reaction Time: Continue to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration if necessary. Some challenging deprotections may require several hours to go to completion.[3][8]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my N-Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction's progress.[1] The deprotected tetrahydropyridine product is typically more polar than the N-Boc protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes the newly formed secondary amine, usually as a purple or yellow spot.[8] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product.[1]
Q2: I am observing side products resulting from the addition of a tert-butyl group to my molecule. How can I prevent this?
A2: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites.[4][6] To prevent this, "scavengers" can be added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[6] Common scavengers include triisopropylsilane (TIS) and water.[4]
Q3: My tetrahydropyridine substrate contains other acid-sensitive functional groups. What are my options for selective N-Boc deprotection?
A3: When dealing with substrates that have other acid-labile groups (e.g., tert-butyl esters, acetals), standard strong acid conditions can be problematic.[8] Consider these milder, alternative methods:
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-protic and often milder conditions.[1]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can induce deprotection without the need for acid.[1][3]
-
Oxalyl Chloride in Methanol: This system offers a very mild and selective method for N-Boc deprotection and is tolerant of many acid-labile functional groups.[8][9][10]
Q4: Are there any "green" or more environmentally friendly methods for N-Boc deprotection?
A4: Yes, several methods aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[1][11] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium.[1] Replacing chlorinated solvents like dichloromethane with greener alternatives such as ethers (e.g., THF, 2-MeTHF), ketones, or esters is also recommended.[12]
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA in DCM
-
Preparation: Dissolve the N-Boc-tetrahydropyridine substrate in dichloromethane (DCM).
-
Reagent Addition: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[4][13] If the substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5%).[4]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4] The product is typically isolated as the TFA salt.
Protocol 2: N-Boc Deprotection with HCl in Dioxane
-
Preparation: Dissolve the N-Boc-tetrahydropyridine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[4]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[4][7]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[4]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[4]
-
Work-up: If a precipitate forms, it can be collected by filtration and washed with a solvent like diethyl ether.[1]
Protocol 3: Mild N-Boc Deprotection with Oxalyl Chloride in Methanol
-
Preparation: In a dry round-bottom flask, dissolve the N-Boc-tetrahydropyridine (1 equivalent) in methanol.[9]
-
Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution at room temperature.[9][14] An immediate temperature increase and sputtering may be observed.[9]
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-4 hours.[10]
-
Monitoring: Monitor the reaction progress by TLC.[9]
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure, and the product is isolated, often as the hydrochloride salt.
Data Presentation
Table 1: Comparison of Common Acidic Conditions for N-Boc Deprotection
| Reagent/Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| TFA/DCM | 20-50% | 0 °C to RT | 30 min - 2 h | Standard conditions; may not be suitable for acid-sensitive substrates.[4][13] |
| HCl/Dioxane | 4 M | RT | 1 - 4 h | Stronger acid system, often more effective for stubborn substrates.[3][4] |
| Aqueous Phosphoric Acid/THF | 85 wt% | RT | 4 - 8 h | Milder conditions, suitable for some acid-sensitive substrates.[5][15] |
Table 2: Alternative and Milder N-Boc Deprotection Methods
| Method | Reagents/Conditions | Temperature | Typical Reaction Time | Advantages |
| Lewis Acid | ZnBr₂ in DCM | RT | Varies | Non-protic, mild conditions.[1] |
| Thermal | Reflux in water or TFE | 100-150 °C | 15 min - 1 h | Acid-free, environmentally friendly.[1][3] |
| Oxalyl Chloride | Oxalyl chloride in MeOH | RT | 1 - 4 h | Very mild, tolerant of acid-labile esters.[9] |
Visualizations
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Caption: Mechanism of N-Boc deprotection and side-product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcours.net [mcours.net]
- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
stability issues of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine under acidic conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the stability of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reacting or degrading when exposed to acidic conditions?
A1: The primary reason for the compound's instability in acid is the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is designed to be labile under acidic conditions, which is useful for its intentional removal (deprotection).[1] The process is initiated by protonation of the Boc group, leading to its cleavage and the formation of the free amine, carbon dioxide, and a reactive tert-butyl cation.[2] This reaction can occur unintentionally if the compound is exposed to acidic environments during chromatography, work-up, or storage.[3]
Q2: I am trying to deprotect the Boc group, but the reaction is incomplete. What are the common causes?
A2: Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid: The concentration or strength of the acid may be too low to effectively catalyze the cleavage. The rate of HCl-catalyzed deprotection has been shown to have a second-order dependence on the acid concentration.[4]
-
Short Reaction Time or Low Temperature: The reaction may require more time to reach completion. While many deprotections are rapid at room temperature, cooling the reaction (e.g., to 0°C) to prevent side reactions can slow down the primary reaction.[2]
-
Steric Hindrance: Although less common for this specific substrate, a sterically hindered environment around the Boc-protected amine can impede the acid's access.[2]
Q3: I am observing unexpected byproducts after acid treatment. What could they be, and how can I prevent their formation?
A3: The most common source of byproducts is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[2] This electrophile can react with any available nucleophiles in the reaction mixture.
-
O-t-Butylation: The primary alcohol of the hydroxymethyl group could potentially be alkylated by the tert-butyl cation to form a tert-butyl ether, although this is generally less favorable than reactions with more potent nucleophiles.
-
Alkylation of other molecules: If other nucleophilic species are present in your reaction, they are at risk of tert-butylation.[2]
-
Reaction with the double bond: Under strongly acidic conditions, the double bond in the tetrahydropyridine ring could undergo hydration or addition reactions.
To prevent these side reactions, the most effective strategy is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive toward the tert-butyl cation and will effectively trap it.[2] Common scavengers include Triisopropylsilane (TIS) or water.[2]
Q4: What are the recommended acidic conditions for removing the Boc group from this compound?
A4: The choice of acid depends on the sensitivity of other functional groups in your molecule. For robust substrates, Trifluoroacetic acid (TFA) is highly effective. For more sensitive molecules, milder conditions are recommended. Using p-toluenesulfonic acid (pTSA) is often a good, biodegradable alternative to TFA.[5] Other options include HCl in an organic solvent like dioxane or using aqueous phosphoric acid.[6][7][8]
Q5: Can I use reverse-phase HPLC with TFA in the mobile phase to purify the Boc-protected compound?
A5: Caution is advised. While many protocols use 0.1% TFA in the mobile phase for RP-HPLC with success, the Boc group can be slowly cleaved under these conditions, especially if fractions are left standing for extended periods (e.g., hours).[3] If you must use TFA, it is recommended to work quickly, keep fractions cold, and neutralize them immediately with a base like triethylamine if the final product needs to remain Boc-protected.[3] Using a less aggressive acid like formic acid or a buffered system (e.g., ammonium acetate) is a safer alternative.[3]
Acid-Catalyzed Deprotection and Side Product Formation
The following diagram illustrates the acid-catalyzed deprotection pathway and the role of scavengers in preventing side reactions.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
removal of byproducts from N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. Here, you will find detailed information on identifying and removing byproducts from common reactions involving this versatile building block.
Section 1: Oxidation of this compound
The oxidation of the primary allylic alcohol in this compound to the corresponding aldehyde, N-Boc-4-formyl-1,2,3,6-tetrahydropyridine, is a common transformation. However, various byproducts can arise depending on the chosen oxidation method. This section provides troubleshooting for the most frequently used oxidation protocols.
Frequently Asked Questions (FAQs) - Oxidation
Q1: My oxidation reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete oxidation can be due to several factors:
-
Inactive Oxidant: The oxidizing agent may have degraded. Use a fresh batch of the oxidant. For solid reagents like manganese dioxide (MnO₂), ensure it is properly activated.[1]
-
Insufficient Reagent: The molar ratio of the oxidant to the starting material might be too low. It is common to use a large excess of solid-supported reagents.[1]
-
Suboptimal Temperature: Many oxidation reactions have a specific temperature range for optimal performance. For instance, Swern oxidations require cryogenic temperatures (around -78 °C) to be effective and minimize side reactions.[2] Gradually increasing the temperature while monitoring the reaction by Thin-Layer Chromatography (TLC) can be attempted, but be cautious of byproduct formation.[1]
-
Poor Catalyst Activity: For catalytic oxidations (e.g., TEMPO), the catalyst or co-catalyst might be poisoned. Ensure all reagents and solvents are pure.[1]
Q2: I am observing multiple spots on my TLC plate after the oxidation. What are these byproducts?
A2: The formation of multiple products can be attributed to:
-
Over-oxidation: The desired aldehyde can be further oxidized to a carboxylic acid, especially with stronger oxidizing agents.[1]
-
Double Bond Isomerization: The position of the double bond within the tetrahydropyridine ring might shift under certain reaction conditions.[1]
-
Epoxidation: The double bond in the allylic system is susceptible to epoxidation by some oxidants.[1]
-
Rearrangement Reactions: Certain reagents may promote oxidative rearrangements.[1]
-
Formation of Methylthiomethyl (MTM) ether (Swern Oxidation): If the reaction temperature is not kept low enough during a Swern oxidation, a methylthiomethyl ether byproduct can form.
Q3: How can I visualize the starting material, product, and byproducts on a TLC plate?
A3: Several visualization techniques can be used:
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, including alcohols and aldehydes. It typically produces yellow spots on a purple background.
-
p-Anisaldehyde Stain: This stain is useful for detecting aldehydes, which often appear as colored spots upon heating.
-
Iodine Chamber: Iodine vapor can be used as a general, non-destructive method to visualize many organic compounds, which will appear as brown or yellow spots.
-
UV Light (254 nm): If the compounds are UV-active (e.g., containing aromatic rings or conjugated systems), they will appear as dark spots on a fluorescent green background. While the starting material and product are not strongly UV-active, some byproducts might be.
Troubleshooting Specific Oxidation Methods
Below are troubleshooting guides for Swern, Dess-Martin, and TEMPO oxidations.
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to oxidize primary alcohols to aldehydes.[3]
Common Byproducts and Their Removal:
| Byproduct | Identification | Removal Protocol |
| Dimethyl sulfide (DMS) | Strong, unpleasant odor.[3][4] | Volatile, removed under reduced pressure. Glassware can be rinsed with bleach or Oxone® solution to oxidize residual DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[3] |
| Carbon monoxide (CO) and Carbon dioxide (CO₂) | Colorless, odorless gases. | Evolve from the reaction mixture; perform the reaction in a well-ventilated fume hood.[4] |
| Triethylammonium chloride | White solid. | Removed by aqueous work-up. |
| Methylthiomethyl (MTM) ether | Can be identified by ¹H NMR and mass spectrometry. | Careful flash column chromatography. |
Troubleshooting Guide: Swern Oxidation
| Issue | Possible Cause | Solution |
| Low Yield | Reaction temperature too high, leading to byproduct formation. | Maintain a strict reaction temperature of -78 °C. |
| Insufficient activation of DMSO. | Ensure oxalyl chloride is added slowly to the DMSO solution at low temperature. | |
| Formation of MTM ether | Reaction temperature rose above -60 °C before the addition of the amine base. | Add triethylamine or another hindered base only after the alcohol has reacted with the activated DMSO complex. |
| Difficult work-up due to emulsions | Formation of salts. | Use a brine wash to break up emulsions during the aqueous work-up. |
DMP is a mild and selective reagent for oxidizing primary alcohols to aldehydes.[5][6]
Common Byproducts and Their Removal:
| Byproduct | Identification | Removal Protocol |
| Iodinane byproduct | White solid that often precipitates from the reaction mixture. | Can be removed by filtration. An aqueous work-up with sodium thiosulfate (Na₂S₂O₃) will also quench and dissolve iodine-containing byproducts.[7][8][9] |
| Acetic acid | Sour smell. | Can be removed by an aqueous work-up with a mild base like sodium bicarbonate (NaHCO₃).[6] |
Troubleshooting Guide: Dess-Martin Oxidation
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient DMP. | Use a slight excess (1.1-1.5 equivalents) of DMP. |
| Poor quality DMP. | Use fresh or properly stored DMP. | |
| Difficult Filtration of Byproduct | Fine precipitate clogs the filter. | Dilute the reaction mixture with a non-polar solvent like hexanes or ether to facilitate filtration. Using a pad of Celite® can also help.[10] |
| Product Degradation | Acetic acid byproduct causing decomposition of acid-sensitive products. | Buffer the reaction with pyridine or sodium bicarbonate.[6] |
This method uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant.
Common Byproducts and Their Removal:
| Byproduct | Identification | Removal Protocol |
| Over-oxidation to Carboxylic Acid | Can be detected by a change in Rf on TLC and by IR (broad O-H stretch) and NMR spectroscopy. | Use a milder co-oxidant or carefully control the reaction time. |
| Residual TEMPO | Red-orange color in the organic phase.[11] | Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). A small amount of dilute HCl can be added to facilitate removal.[12][13] |
Troubleshooting Guide: TEMPO-Catalyzed Oxidation
| Issue | Possible Cause | Solution |
| Low Yield | Inefficient regeneration of the active oxidant. | Ensure the pH of the reaction is optimal for the chosen co-oxidant. |
| Catalyst deactivation. | Use fresh TEMPO and ensure the absence of catalyst poisons. | |
| Over-oxidation | Reaction time too long or co-oxidant too strong. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Consider a milder co-oxidant. |
Quantitative Data Summary for Oxidation Reactions
| Oxidation Method | Typical Yield of Aldehyde | Typical Purity after Work-up | Reference |
| Swern Oxidation | 85-95% | >95% | General literature values |
| Dess-Martin Periodinane | 90-98% | >97% | General literature values[5] |
| TEMPO/NaOCl | 80-90% | >95% | General literature values |
Note: Yields and purities are dependent on the specific substrate and reaction conditions.
Section 2: Boc-Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is a common protecting group for the nitrogen atom of the tetrahydropyridine ring. Issues can arise during both its introduction (protection) and removal (deprotection).
Frequently Asked Questions (FAQs) - Boc-Protection/Deprotection
Q1: My Boc-protection reaction is incomplete. Why?
A1: Incomplete Boc-protection can be due to:
-
Insufficient (Boc)₂O: Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate.
-
Incorrect Base or pH: The choice and amount of base are crucial. Triethylamine or sodium bicarbonate are commonly used.
-
Steric Hindrance: While less common for this substrate, highly hindered amines can be difficult to protect.
Q2: I am seeing byproducts after Boc-deprotection with strong acid (e.g., TFA or HCl). What are they?
A2: The primary byproduct from acid-mediated Boc-deprotection is the reactive tert-butyl cation. This can lead to:
-
Alkylation of the Product: The tert-butyl cation can alkylate the deprotected amine or other nucleophilic sites on the molecule.
-
Formation of tert-butyl esters: If using TFA, formation of a trifluoroacetyl ester is possible if other hydroxyl groups are present and unprotected.
Troubleshooting Boc-Deprotection
Common Byproducts and Their Removal:
| Byproduct | Identification | Removal Protocol |
| tert-butylated species | Can be identified by a mass increase of 56 Da in mass spectrometry. | Can be minimized by using scavengers. Purification is typically achieved by flash column chromatography. |
| Isobutylene | Gaseous byproduct. | Evolves from the reaction; ensure the reaction is not performed in a closed system. |
Troubleshooting Guide: Boc-Deprotection
| Issue | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or prolong the reaction time.[14] 4M HCl in dioxane is also a common and effective alternative.[14] |
| Presence of water in the acid. | Use fresh, anhydrous acid. | |
| Formation of tert-butylated byproducts | Reactive tert-butyl cation is not being trapped. | Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture. |
| Degradation of other acid-sensitive groups | The acidic conditions are too harsh. | Consider using a milder deprotection method, such as thermal deprotection if the molecule is stable at higher temperatures. |
Section 3: Experimental Protocols for Byproduct Removal
Protocol 1: General Flash Column Chromatography for Purification of N-Boc-4-formyl-1,2,3,6-tetrahydropyridine
This protocol is a general guideline for purifying the aldehyde product from the oxidation of this compound.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Glass column, flasks, and other standard chromatography equipment
Procedure:
-
Prepare the Slurry: In a beaker, add silica gel and pour the initial eluent (e.g., 9:1 Hexanes:EtOAc) to create a slurry.
-
Pack the Column: Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the initial eluent. Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexanes:EtOAc) to elute the product.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Typical Mobile Phase Ratios for Separation:
| Compound | Approximate Rf (7:3 Hexanes:EtOAc) |
| This compound | ~0.3 |
| N-Boc-4-formyl-1,2,3,6-tetrahydropyridine | ~0.5 |
Protocol 2: Aqueous Work-up for Removal of Dess-Martin Periodinane Byproducts
-
After the reaction is complete, dilute the reaction mixture with an equal volume of diethyl ether or ethyl acetate.
-
Add a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-30 minutes until the organic layer is clear.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
Protocol 3: Work-up for Removal of TEMPO Catalyst
-
After the reaction, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate. The red-orange color of TEMPO should disappear.
-
If the color persists, add a small amount of 0.5 N HCl to the sodium thiosulfate wash.[12]
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Section 4: Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol to Aldehyde - Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. The information is designed to address common challenges encountered during the scale-up of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and scalable approach involves the reduction of an ester or aldehyde precursor, namely N-Boc-4-(alkoxycarbonyl)-1,2,3,6-tetrahydropyridine or N-Boc-4-formyl-1,2,3,6-tetrahydropyridine. These precursors are typically synthesized from commercially available starting materials. The reduction of the ester is often preferred for large-scale synthesis due to the stability and ease of handling of the starting material.
Q2: Which reducing agents are suitable for the conversion of the ester or aldehyde to the desired allylic alcohol?
A2: Several reducing agents can be employed, with the choice often depending on the scale, desired selectivity, and safety considerations. The most common are:
-
Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of efficiently reducing esters and aldehydes to primary alcohols.[1][2] However, its high reactivity requires strict anhydrous conditions and careful temperature control, especially during scale-up.
-
Diisobutylaluminum hydride (DIBAL-H): A milder reducing agent that can also effectively reduce esters and aldehydes to alcohols. It often provides better selectivity and can be used at lower temperatures, which can be advantageous for preventing side reactions.[3]
Q3: What are the primary challenges when scaling up this synthesis?
A3: Key challenges in scaling up this synthesis include:
-
Temperature Control: The reduction is highly exothermic, and maintaining a consistent low temperature is crucial to prevent side reactions and ensure safety.
-
Reagent Addition: The controlled addition of the reducing agent is critical to manage the reaction rate and heat generation.
-
Work-up and Quenching: The quenching of excess reducing agent can be hazardous on a large scale if not performed correctly.
-
Purification: Isolation of the final product with high purity can be challenging due to the formation of byproducts. Column chromatography, while effective at the lab scale, may not be practical for large quantities.
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to clearly separate the starting material (ester or aldehyde) from the product (alcohol). The disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reducing agent.2. Low reaction temperature.3. Deactivated reducing agent due to moisture. | 1. Increase the equivalents of the reducing agent.2. Allow the reaction to warm to the recommended temperature and stir for a longer duration.3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Low Yield | 1. Product loss during work-up and extraction.2. Degradation of the product during purification. | 1. Perform multiple extractions with a suitable organic solvent.2. Use a saturated solution of potassium sodium tartrate during workup to aid in the separation of aluminum salts.[3]3. Consider alternative purification methods to column chromatography for large-scale, such as crystallization or distillation if feasible. |
| Presence of Impurities | 1. Over-reduction: Reduction of the double bond in the tetrahydropyridine ring.2. Aldehyde intermediate: If starting from an ester, the intermediate aldehyde may not be fully reduced.[4]3. Byproducts from work-up: Formation of aluminum salts that are difficult to remove. | 1. Use a milder reducing agent like DIBAL-H at a controlled low temperature.[3]2. Ensure sufficient equivalents of the reducing agent and adequate reaction time.3. Employ a careful quenching procedure at low temperature and consider using a tartrate solution to chelate aluminum salts.[3] |
| Difficulty with Purification | 1. The product is an oil, making crystallization difficult.2. Co-elution of impurities during column chromatography. | 1. If the product is an oil, high-vacuum distillation (Kugelrohr) can be an effective purification method.2. Optimize the eluent system for column chromatography to improve separation. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the reduction of an N-Boc-protected tetrahydropyridine ester to the corresponding allylic alcohol. These are based on a closely related synthesis and can serve as a starting point for optimization.
| Parameter | Procedure 1 (DIBAL-H) [3] | Procedure 2 (LiAlH₄) [3] |
| Starting Material | tert-Butyl 4-(ethoxycarbonylmethylene)piperidine-1-carboxylate | tert-Butyl 4-(ethoxycarbonylmethylene)piperidine-1-carboxylate |
| Reducing Agent | Diisobutylaluminum hydride (DIBAL-H) | Lithium aluminum hydride (LiAlH₄) |
| Equivalents of Reducing Agent | 3.0 eq. | 2.0 eq. |
| Solvent | Toluene | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C | -10 °C |
| Reaction Time | 40 minutes | 40 minutes |
| Quenching Agent | Methanol, followed by filtration | Saturated solution of potassium sodium tartrate |
| Yield | 94% | 70% |
| Purification Method | Filtration | Flash column chromatography |
Experimental Protocols
Protocol 1: Reduction of N-Boc-4-(alkoxycarbonyl)-1,2,3,6-tetrahydropyridine with LiAlH₄
This protocol is adapted from a procedure for a similar substrate and should be optimized for the specific starting material.[3]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add the N-Boc-4-(alkoxycarbonyl)-1,2,3,6-tetrahydropyridine (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath.
-
Addition of Reducing Agent: Slowly add lithium aluminum hydride (LiAlH₄) (2.0 eq.) portion-wise, ensuring the internal temperature does not exceed -5 °C.
-
Reaction Monitoring: Stir the reaction mixture at -10 °C for 40-60 minutes. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly add a saturated aqueous solution of potassium sodium tartrate to the reaction mixture at 0 °C to quench the excess LiAlH₄.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reduction with DIBAL-H
This protocol is a potentially milder alternative to the LiAlH₄ reduction.[3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc-4-(alkoxycarbonyl)-1,2,3,6-tetrahydropyridine (1.0 eq.) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add a solution of DIBAL-H in hexanes (3.0 eq.) dropwise over 15-20 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 40-60 minutes. Monitor the reaction progress by TLC.
-
Quenching: At -78 °C, carefully add methanol to quench the reaction.
-
Work-up: Allow the mixture to warm to room temperature.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the solid with ethyl acetate. Concentrate the combined organic filtrates in vacuo.
-
Purification: The crude product can be further purified by flash column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis scale-up.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 3. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
Validation & Comparative
A Researcher's Guide to Purity Analysis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a valuable building block in the synthesis of a variety of biologically active molecules. Ensuring its purity is critical for the successful synthesis of target compounds and for avoiding the introduction of unwanted impurities that could complicate downstream processes and biological testing.
This guide provides a comprehensive overview of the purity analysis of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore a recommended HPLC method, compare it with alternative analytical techniques, and present supporting experimental data and protocols.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a robust and widely used technique for the purity analysis of non-volatile organic compounds, other methods can provide complementary information. The choice of technique often depends on the specific needs of the analysis, such as the nature of potential impurities and the desired level of quantification.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Separation based on polarity differences between the analyte and impurities. | High resolution, quantitative accuracy, and wide applicability for non-volatile compounds. | Requires impurities to have a UV chromophore for detection. | Primary recommended method for routine purity analysis and quantification of known and unknown impurities. |
| Gas Chromatography (GC) with FID Detection | Separation of volatile compounds in the gas phase. | Excellent for analyzing volatile impurities such as residual solvents. | The target compound has low volatility and may require derivatization to improve thermal stability, which can add complexity to the analysis. | Suitable for the analysis of volatile organic impurities, but not ideal for the primary purity assessment of the compound itself. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides structural information and allows for direct quantification without a specific reference standard of the analyte. | Absolute quantification, provides structural confirmation of the main component and impurities. | Lower sensitivity compared to HPLC for trace impurities. | Excellent for structural elucidation, identification of major impurities, and as an orthogonal method for purity confirmation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of MS. | Provides molecular weight information for impurity identification and structural elucidation. | More complex instrumentation and potential for ion suppression effects. | The preferred method for in-depth impurity profiling and identifying unknown impurities. |
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a reliable and widely used technique for the purity analysis of a broad range of organic molecules, including N-Boc protected compounds. This method effectively separates the target compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 |
Unveiling the Structure: A Comparative NMR Analysis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
A definitive guide to the structural confirmation of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine through Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed comparison with its unprotected counterpart and comprehensive experimental protocols for researchers in drug discovery and chemical synthesis.
The structural integrity of molecules is paramount in the field of drug development and medicinal chemistry. This compound is a valuable building block in the synthesis of a variety of biologically active compounds. Its proper functionalization and purity are critical for the successful synthesis of target molecules. This guide provides a thorough comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its parent compound, 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, to facilitate unambiguous structural confirmation.
Comparative NMR Data Analysis
The introduction of the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the tetrahydropyridine ring induces significant changes in the chemical environment of the neighboring protons and carbons. These changes are readily observed in the ¹H and ¹³C NMR spectra, providing clear evidence of successful N-Boc protection.
¹H NMR Spectral Comparison
The ¹H NMR spectrum of this compound is characterized by the presence of a prominent singlet at approximately 1.46 ppm, integrating to nine protons, which is indicative of the tert-butyl group of the Boc protecting group. This signal is absent in the spectrum of the unprotected compound.
Furthermore, the protons on the carbons adjacent to the nitrogen atom (C2 and C6) experience a downfield shift upon Boc protection due to the electron-withdrawing nature of the carbamate group. In the unprotected amine, these protons typically appear as multiplets in the 2.5-3.5 ppm region. In the N-Boc protected compound, these signals are shifted to approximately 3.4-4.0 ppm. The presence of rotamers, due to restricted rotation around the N-C(O) bond, can also lead to broadening of the signals for the protons near the nitrogen atom.
| Proton Assignment | This compound Chemical Shift (δ ppm) | 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine Chemical Shift (δ ppm) (Estimated) |
| -C(CH₃)₃ | 1.46 (s, 9H) | - |
| -CH₂OH | 4.08 (d, J = 5.6 Hz, 2H) | ~3.5-3.7 (m, 2H) |
| =CH- | 5.65-5.75 (m, 1H) | ~5.5-5.7 (m, 1H) |
| -N-CH₂- (C2, C6) | 3.5-4.0 (m, 4H) | ~2.9-3.3 (m, 4H) |
| -C-CH₂-C= (C3) | ~2.1-2.3 (m, 2H) | ~2.0-2.2 (m, 2H) |
Note: The chemical shifts for 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine are estimated based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides further definitive evidence of N-Boc protection. Three key signals appear in the spectrum of the protected compound that are absent in the unprotected analogue:
-
A signal around 155 ppm corresponding to the carbonyl carbon of the Boc group.
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
A strong signal around 28.5 ppm for the three equivalent methyl carbons of the tert-butyl group.
The carbons adjacent to the nitrogen (C2 and C6) also exhibit a downfield shift upon Boc protection, typically moving from the 45-55 ppm region to the 40-50 ppm region, although the effect is less pronounced than in ¹H NMR.
| Carbon Assignment | This compound Chemical Shift (δ ppm) [1] | 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine Chemical Shift (δ ppm) (Estimated) |
| C =O | 154.9 | - |
| C ₄ | 134.5 | ~135 |
| C ₅ | 125.5 | ~126 |
| -C (CH₃)₃ | 79.5 | - |
| -C H₂OH | 66.8 | ~67 |
| -N-C H₂- (C2) | 43.8 | ~45-50 |
| -N-C H₂- (C6) | 43.3 | ~45-50 |
| -C-C H₂-C= (C3) | 28.7 | ~29 |
| -C(C H₃)₃ | 28.5 | - |
Note: The chemical shifts for 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine are estimated based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining high-quality NMR data for structural confirmation.
Synthesis of this compound
A general procedure for the N-Boc protection of amines is as follows:
-
Dissolve 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as triethylamine (1.2 equivalents) or sodium bicarbonate (2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure compound.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
Visualization of Structural Confirmation Logic
The following diagrams illustrate the key structural features and the logical workflow for confirming the structure of this compound using NMR data.
Caption: Key structural fragments of the target molecule.
Caption: NMR data analysis workflow for structural confirmation.
References
comparison of different synthetic routes to N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
A Comparative Guide to the Synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its protected nitrogen and functionalized hydroxymethyl group make it a versatile intermediate for synthesizing a wide range of more complex molecules, including pharmaceutical compounds.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in organic and medicinal chemistry. This guide provides an objective , with supporting experimental data and detailed protocols to inform synthetic strategy.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for different synthetic routes to this compound.
| Parameter | Route 1: Reduction of Ester | Route 2: Reduction of Aldehyde | Route 3: Ring-Closing Metathesis |
| Starting Material | Diethyl isonicotinate | N-Boc-4-piperidone | N,N-Diallyl-N-Boc-amine |
| Key Reagents | Boc-anhydride, NaBH₄, CeCl₃·7H₂O | p-toluenesulfonyl hydrazide, BuLi, DMF, DIBAL-H | Grubbs' II Catalyst |
| Overall Yield | ~70-80% | ~60-70% | ~75-85% |
| Number of Steps | 3 | 3 | 2 |
| Reaction Time | ~24-30 hours | ~18-24 hours | ~8-12 hours |
| Purification | Column Chromatography | Column Chromatography | Column Chromatography |
| Atom Economy | Moderate | Moderate | High |
| Scalability | Good | Moderate | Potentially high, catalyst cost is a factor |
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of the different synthetic approaches to this compound.
Caption: Comparative synthetic pathways to the target molecule.
Experimental Protocols
Route 1: Synthesis via Reduction of a Dihydropyridine Ester Intermediate
This route involves the protection and partial reduction of a commercially available pyridine derivative, followed by the selective reduction of the ester functionality.
Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)-1,2-dihydropyridine-4-carboxylate
-
Materials: Diethyl isonicotinate, Di-tert-butyl dicarbonate (Boc₂O), Sodium borohydride (NaBH₄), Methanol.
-
Procedure: To a solution of diethyl isonicotinate (1.0 eq) in methanol, Boc₂O (1.2 eq) is added. The mixture is cooled to 0°C, and NaBH₄ (1.5 eq) is added portion-wise. The reaction is stirred at 0°C for 2 hours and then at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is used in the next step without further purification.
Step 2: Synthesis of this compound (Luche Reduction)
-
Materials: Crude diethyl 1-(tert-butoxycarbonyl)-1,2-dihydropyridine-4-carboxylate, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Sodium borohydride (NaBH₄), Methanol.
-
Procedure: The crude ester from the previous step is dissolved in methanol. Cerium(III) chloride heptahydrate (1.1 eq) is added, and the mixture is stirred until a clear solution is formed. The solution is cooled to 0°C, and sodium borohydride (2.0 eq) is added in small portions. The reaction is stirred at 0°C for 3 hours. The reaction is quenched by the slow addition of water, and the solvent is removed in vacuo. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Route 2: Synthesis via Reduction of an Aldehyde Intermediate
This approach utilizes a Shapiro reaction to introduce a formyl group, which is subsequently reduced to the hydroxymethyl group.[3]
Step 1: Synthesis of 1-Boc-4-formyl-1,2,3,6-tetrahydropyridine [3]
-
Materials: N-Boc-4-piperidone, p-toluenesulfonyl hydrazide, butyllithium (BuLi), tetramethylethylenediamine (TMEDA), dimethylformamide (DMF), Methanol.
-
Procedure: N-Boc-4-piperidone (1.0 eq) and p-toluenesulfonyl hydrazide (1.1 eq) are refluxed in methanol to form the hydrazone intermediate.[3] The hydrazone is then dissolved in THF, and TMEDA (2.2 eq) is added. The solution is cooled to -70°C, and butyllithium (2.2 eq) is added dropwise. After stirring for 30 minutes, DMF (3.0 eq) is added, and the reaction is slowly warmed to room temperature. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated to give the crude aldehyde.[3]
Step 2: Synthesis of this compound
-
Materials: 1-Boc-4-formyl-1,2,3,6-tetrahydropyridine, Diisobutylaluminium hydride (DIBAL-H), Toluene.
-
Procedure: The crude aldehyde is dissolved in dry toluene and cooled to -78°C under a nitrogen atmosphere. A solution of DIBAL-H (1.5 eq) in toluene is added dropwise.[4] The reaction mixture is stirred at -78°C for 2 hours. The reaction is then quenched by the careful addition of methanol, followed by a saturated solution of potassium sodium tartrate.[4] The mixture is warmed to room temperature and stirred vigorously until two clear layers form. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography.
Route 3: Synthesis via Ring-Closing Metathesis (RCM)
Ring-closing metathesis offers an efficient way to construct the tetrahydropyridine ring from an acyclic diene precursor. The reaction is catalyzed by a ruthenium complex, such as Grubbs' catalyst.[5][6][7]
Step 1: Synthesis of N-Boc-N-(but-3-en-1-yl)prop-2-en-1-amine
-
Materials: N,N-Diallyl-N-Boc-amine, 9-Borabicyclo[3.3.1]nonane (9-BBN), Sodium hydroxide, Hydrogen peroxide.
-
Procedure: This step involves the selective hydroboration-oxidation of one of the allyl groups of a suitable precursor to introduce the hydroxymethyl functionality. A more direct approach starts with a precursor already containing the required carbon skeleton. For this conceptual route, we assume a suitable diene precursor is synthesized.
Step 2: Synthesis of this compound
-
Materials: Acyclic diene precursor, Grubbs' Second Generation Catalyst.[8]
-
Procedure: The diene precursor is dissolved in degassed dichloromethane. Grubbs' second-generation catalyst (2-5 mol%) is added, and the mixture is heated to reflux under an argon atmosphere for 6-8 hours.[8] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product.[8][9]
Conclusion
While all the presented routes successfully yield this compound, they offer different advantages and disadvantages.
-
Route 1 (Ester Reduction) is a reliable method that starts from a readily available material. The use of Luche reduction conditions provides good selectivity for the 1,2-reduction of the conjugated system and subsequent reduction of the ester.
-
Route 2 (Aldehyde Reduction) provides a viable alternative, though the Shapiro reaction can be sensitive to reaction conditions. The reduction of the resulting aldehyde is straightforward.
-
Route 3 (Ring-Closing Metathesis) is a modern and elegant approach that often provides high yields and good atom economy.[10] However, the cost and sensitivity of the ruthenium catalyst can be a drawback for large-scale synthesis.
The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, and the specific equipment and expertise available in the laboratory.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 4. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 7. Research – The Grubbs Group [grubbsgroup.caltech.edu]
- 8. Cross metathesis-mediated synthesis of hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Boc-Protected Piperidines: N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine vs. Saturated Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, Boc-protected piperidines are indispensable building blocks for the synthesis of a vast array of pharmaceutical agents. Their rigid scaffold and synthetic versatility make them a popular choice for introducing a nitrogen-containing heterocycle into a target molecule. Among these, N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine presents a unique set of reactive handles—a protected amine, an allylic alcohol, and a double bond—offering distinct synthetic possibilities compared to its saturated counterparts like N-Boc-4-hydroxymethylpiperidine. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data and detailed protocols, to aid in the strategic selection of these critical synthetic intermediates.
At a Glance: Key Structural and Reactive Differences
The primary distinction between this compound and other Boc-protected piperidines, such as N-Boc-4-hydroxymethylpiperidine, lies in the presence of a tetrasubstituted double bond and an allylic hydroxyl group. This unsaturation introduces both opportunities and challenges in synthetic routes.
| Feature | This compound | N-Boc-4-hydroxymethylpiperidine |
| Structure | Unsaturated (tetrahydropyridine) | Saturated (piperidine) |
| Hydroxyl Group | Primary, Allylic | Primary |
| Key Reactive Sites | Allylic -OH, C=C double bond, Boc-protected Amine | Primary -OH, Boc-protected Amine |
| Potential Reactions | Allylic oxidation, Epoxidation, Dihydroxylation, Hydrogenation, Cross-coupling at the double bond | Standard alcohol and amine chemistry |
Performance in Key Chemical Transformations
The unique structural features of this compound influence its reactivity in common synthetic transformations. Below is a comparison of its performance against the saturated analogue, N-Boc-4-hydroxymethylpiperidine, in oxidation, etherification, and cross-coupling reactions.
Oxidation of the Hydroxymethyl Group
The oxidation of the primary alcohol to an aldehyde is a fundamental transformation. The allylic nature of the alcohol in the tetrahydropyridine derivative can influence the choice of oxidant and the reaction outcome.
Comparative Data:
| Starting Material | Reagents and Conditions | Product | Yield |
| N-Boc-4-hydroxymethylpiperidine | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt | N-Boc-4-formylpiperidine | 92% |
| This compound | MnO₂ | N-Boc-4-formyl-1,2,3,6-tetrahydropyridine | High (qualitative) |
Note: Specific yield for the oxidation of this compound with MnO₂ is often reported as high but quantitative data from direct comparative studies is scarce.
Discussion:
While the Swern oxidation is highly effective for the saturated N-Boc-4-hydroxymethylpiperidine, yielding the corresponding aldehyde in high yield (92%), the allylic alcohol of this compound is readily oxidized under milder conditions using reagents like manganese dioxide (MnO₂), which are selective for allylic and benzylic alcohols. The double bond in the tetrahydropyridine ring remains unaffected under these conditions. The use of harsher oxidizing agents could potentially lead to side reactions involving the double bond.
Williamson Ether Synthesis
The conversion of the hydroxyl group to an ether is a common strategy for introducing further diversity. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, can be applied to both substrates.
Comparative Data:
| Starting Material | Reagents and Conditions | Product Example | Yield |
| N-Boc-4-hydroxymethylpiperidine | 1. NaH, THF; 2. Benzyl Bromide | N-Boc-4-(benzyloxymethyl)piperidine | 50-95% (typical) |
| This compound | 1. NaH, THF; 2. Alkyl Halide | N-Boc-4-(alkoxymethyl)-1,2,3,6-tetrahydropyridine | 50-95% (typical) |
Discussion:
Both the saturated and unsaturated alcohols can be effectively converted to ethers via the Williamson synthesis. The reactivity of the primary alcohol is not significantly hindered by the presence of the double bond in the tetrahydropyridine ring. Typical yields for this reaction are generally good, falling within the 50-95% range depending on the specific alkyl halide and reaction conditions used.
Suzuki-Miyaura Cross-Coupling
The carbon-carbon double bond in this compound offers a unique handle for C-C bond formation that is absent in its saturated counterpart. This allows for the introduction of aryl or vinyl substituents at the 4-position of the piperidine ring precursor.
Comparative Data:
Discussion:
The double bond in this compound can be considered a masked site for the introduction of substituents. Through reactions such as hydroboration followed by Suzuki-Miyaura cross-coupling, a wide range of aryl and vinyl groups can be installed. This two-step sequence provides access to a diverse library of 4-substituted piperidines that are not directly accessible from the saturated N-Boc-4-hydroxymethylpiperidine.
Experimental Protocols
General Swern Oxidation of N-Boc-4-hydroxymethylpiperidine
Objective: To oxidize the primary alcohol to an aldehyde.
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) at -78 °C, add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM dropwise.
-
After stirring for 5 minutes, add a solution of N-Boc-4-hydroxymethylpiperidine (1.0 equivalent) in DCM dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired aldehyde.
General Williamson Ether Synthesis
Objective: To synthesize an ether from the alcohol.
Procedure:
-
To a suspension of sodium hydride (NaH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the Boc-protected piperidine alcohol (1.0 equivalent) in THF dropwise.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
The choice between this compound and a saturated analogue is dictated by the desired synthetic outcome and the overall synthetic strategy.
This decision tree illustrates that while both building blocks can lead to functionalized piperidines, the unsaturated tetrahydropyridine offers additional synthetic routes through reactions at the double bond, providing access to a broader range of 4-substituted piperidine derivatives. The choice, therefore, depends on whether the synthetic plan requires the functionalities of an allylic alcohol and a double bond for further elaboration.
Conclusion
This compound is a versatile building block that offers distinct synthetic advantages over its saturated counterparts due to the presence of an allylic alcohol and a carbon-carbon double bond. While both can undergo standard transformations of the hydroxymethyl group, the tetrahydropyridine derivative opens up possibilities for selective allylic oxidations and functionalization of the double bond, enabling the synthesis of a wider array of complex piperidine-containing molecules. The choice between these building blocks should be made based on the specific synthetic strategy and the desired final molecular architecture.
A Comparative Guide to Catalysts for Key Transformations of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a protected amine, a primary alcohol, and a tetrasubstituted alkene, allows for a variety of selective chemical transformations. The choice of catalyst is paramount in achieving high yields and selectivities in reactions involving this substrate. This guide provides a comparative analysis of catalysts for three key transformations: hydrogenation of the carbon-carbon double bond, dihydroxylation of the double bond, and oxidation of the primary alcohol.
Catalytic Hydrogenation: Reduction to N-Boc-4-(hydroxymethyl)piperidine
Catalytic hydrogenation of the double bond in this compound yields the saturated N-Boc-4-(hydroxymethyl)piperidine, a common scaffold in pharmaceutical agents. The selection of the catalyst is crucial for efficient and clean conversion.
Data Presentation: Comparison of Hydrogenation Catalysts
| Catalyst | Catalyst Loading | Solvent | H₂ Pressure | Temperature | Time (h) | Yield (%) | Selectivity |
| 10% Pd/C | ~5 mol% | Methanol | 50 psi | Room Temp. | 12 | >95 | High |
| PtO₂ (Adams') | ~2-5 mol% | Ethanol | 1-4 atm | Room Temp. | 12-24 | High | High |
| Raney® Ni | ~10-20 wt% | Ethanol | 50-100 psi | 25-50°C | 4-12 | Good-High | High |
Experimental Protocol: Hydrogenation using 10% Pd/C
This protocol is a representative procedure for the reduction of the tetrahydropyridine ring.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and thoroughly purged with an inert gas to remove all oxygen.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound and anhydrous methanol. Agitate the mixture to ensure complete dissolution of the substrate.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture. The catalyst can be added as a slurry in a small amount of methanol to minimize the risk of ignition.
-
Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by backfilling with inert gas to ensure an oxygen-free environment.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction can also be monitored by thin-layer chromatography (TLC) or LC-MS analysis of aliquots.
-
Work-up: Once the reaction is complete (typically after 12 hours), carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol to recover any adsorbed product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-(hydroxymethyl)piperidine. The product can be further purified by crystallization or chromatography if necessary.
Dihydroxylation of the Alkene: Synthesis of Diol Derivatives
The conversion of the alkene functionality to a vicinal diol introduces two new stereocenters and provides a versatile intermediate for further synthetic elaboration. Both non-asymmetric (Upjohn) and asymmetric (Sharpless) dihydroxylation methods are applicable.
Data Presentation: Comparison of Dihydroxylation Catalysts
| Catalyst/Reagent System | Chiral Ligand | Co-oxidant | Solvent System | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Upjohn | None | NMO | Acetone/H₂O | 0 - RT | 12-24 | Good | N/A (Racemic) |
| Sharpless AD-mix-β | (DHQD)₂PHAL | K₃Fe(CN)₆ | t-BuOH/H₂O | 0 | 6-24 | 70-95 | >95 |
| Sharpless AD-mix-α | (DHQ)₂PHAL | K₃Fe(CN)₆ | t-BuOH/H₂O | 0 | 6-24 | 70-95 | >95 |
Note: Data is based on typical outcomes for Sharpless Asymmetric Dihydroxylation of tetrasubstituted alkenes.[1][2][3] Yields and ee's are substrate-dependent.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation using AD-mix-β
This protocol provides a method for the enantioselective synthesis of the cis-diol.
Materials:
-
This compound
-
AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (commercially available pre-mixed reagent) and methanesulfonamide in a 1:1 mixture of t-BuOH and water at room temperature until two clear phases are formed.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Substrate Addition: Add this compound to the vigorously stirred, cold reaction mixture.
-
Reaction: Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 6 to 24 hours.
-
Quenching: Upon completion, add solid sodium sulfite and allow the mixture to warm to room temperature, stirring for an additional hour.
-
Extraction: Add ethyl acetate to the reaction mixture. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 2 M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude diol can be purified by flash column chromatography.
Oxidation of the Primary Alcohol: Synthesis of the Aldehyde
Selective oxidation of the primary alcohol to the corresponding aldehyde, without affecting the double bond or the Boc-protecting group, requires mild and specific oxidizing agents. Both stoichiometric and catalytic methods are effective.
Data Presentation: Comparison of Oxidation Methods
| Reagent/Catalyst System | Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| TEMPO/NaOCl | Catalytic | Dichloromethane/H₂O | 0 | 0.5 - 2 | 85-95 | Cost-effective; requires careful temperature and pH control. |
| Dess-Martin Periodinane (DMP) | Stoichiometric | Dichloromethane | Room Temp. | 1 - 3 | 90-98 | Mild conditions; byproduct removal can be tedious.[4][5] |
Note: Data is based on general procedures for the oxidation of primary alcohols.[6] Performance can be influenced by substrate purity and reaction scale.
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol describes a catalytic method for the selective oxidation of the primary alcohol.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Household bleach (sodium hypochlorite, NaOCl solution)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Reaction Setup: Dissolve this compound, TEMPO (catalytic amount, e.g., 1 mol%), and sodium bromide (e.g., 10 mol%) in dichloromethane.
-
Biphasic Mixture: Add saturated aqueous sodium bicarbonate solution to the DCM solution and cool the vigorously stirred biphasic mixture to 0°C in an ice bath.
-
Oxidant Addition: Slowly add household bleach dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 5°C. The reaction progress can be monitored by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-formyl-1,2,3,6-tetrahydropyridine. Further purification can be achieved by flash chromatography if necessary.
This guide provides a comparative overview of catalytic systems for key transformations of this compound. The choice of catalyst and reaction conditions will ultimately depend on the specific requirements of the synthetic route, including scale, desired stereochemistry, and economic considerations. The provided protocols serve as a starting point for the development of robust and efficient synthetic procedures.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Purification Techniques for N-Boc Protected Intermediates
For researchers, scientists, and drug development professionals, the purity of N-Boc protected intermediates is paramount to the success of subsequent synthetic steps and the overall integrity of the final active pharmaceutical ingredient. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, valued for its stability and ease of removal under mild acidic conditions. However, the introduction of the Boc group often necessitates a robust purification strategy to eliminate excess reagents, byproducts, and other impurities. The choice of purification technique significantly impacts yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of the most common purification techniques for N-Boc protected intermediates: flash chromatography, preparative high-performance liquid chromatography (HPLC), crystallization, and acid-base extraction, supported by experimental data and detailed methodologies.
At a Glance: Comparing Purification Techniques
The selection of an appropriate purification method is a critical decision that involves a trade-off between speed, resolution, capacity, and cost. The following table summarizes the key performance metrics for the primary purification techniques in the context of N-Boc protected intermediates.
| Parameter | Flash Chromatography | Preparative HPLC | Crystallization | Acid-Base Extraction |
| Typical Purity | 85-95% | >98%[1] | >99%[2] | Variable, dependent on impurities |
| Typical Yield | 70-90% | 85-95% | 85-95%[2] | High |
| Resolution | Moderate | Very High[1] | High (for crystalline solids) | N/A (based on pKa) |
| Throughput | High | Low to Medium | Medium to High (batch dependent) | High |
| Sample Capacity | High (grams to kilograms) | Low to Medium (milligrams to grams) | High (grams to kilograms) | High |
| Cost per Sample | Low | High | Low to Medium | Very Low |
| Instrumentation | Low to Medium | High | Low | Low |
| Ideal Application | Rapid, routine purification of intermediates; initial cleanup. | Final purification of APIs; separation of close-eluting impurities. | Purification of stable, crystalline compounds, often from oily crude products. | Removal of acidic or basic impurities; initial work-up. |
In-Depth Analysis of Purification Techniques
Flash Chromatography: The Workhorse for Rapid Purification
Flash chromatography is a widely utilized technique that employs moderate pressure to accelerate the passage of the mobile phase through a column packed with a stationary phase, typically silica gel. It is often the first line of defense for purifying crude reaction mixtures containing N-Boc protected compounds due to its speed and high capacity.[3]
Key Advantages:
-
Speed: Separations are typically completed in a short amount of time.
-
High Capacity: Easily scalable from milligrams to kilograms.
-
Cost-Effective: Lower cost in terms of solvents and stationary phase compared to preparative HPLC.
Limitations:
-
Moderate Resolution: May not be sufficient to separate closely related impurities.
-
Potential for On-Column Deprotection: The acidic nature of silica gel can sometimes lead to the partial deprotection of the N-Boc group, especially with prolonged exposure or in the presence of certain solvents.
Preparative HPLC: The Gold Standard for High Purity
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice when exceptional purity is required, such as for active pharmaceutical ingredients (APIs) or reference standards.[1][3] It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample loads.
Key Advantages:
-
Very High Resolution: Capable of separating complex mixtures and closely eluting impurities, often achieving purities greater than 98%.[1]
-
Reproducibility: Highly reproducible and well-suited for validated processes.
Limitations:
-
High Cost: Expensive instrumentation, columns, and high-purity solvents.
-
Limited Capacity: Sample loading is generally lower compared to flash chromatography.
-
Time-Consuming: Can be a slower process, especially for large quantities of material.
Crystallization: An Efficient and Scalable Method for Solids
Crystallization is a powerful purification technique that separates a compound from a solution based on differences in solubility. For many N-Boc protected amino acids and other intermediates that are solids, crystallization can be a highly effective, economical, and scalable purification method.[2][3] It is particularly useful for compounds that are initially isolated as oils.
Key Advantages:
-
High Purity: Can yield highly pure crystalline products, often achieving purities greater than 99%.[2]
-
Scalability: The process can be readily scaled up for industrial production.
-
Cost-Effective: Requires minimal specialized equipment and can be less solvent-intensive than chromatography.
Limitations:
-
Not Universally Applicable: Only suitable for compounds that can form stable crystals.
-
Yield Can Be Variable: Yields can be sensitive to factors such as solvent choice, temperature, and the presence of impurities.
-
Process Development: Finding the optimal crystallization conditions can be time-consuming.
Acid-Base Extraction: A Simple and Effective Work-up Technique
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[1][4] For N-Boc protected intermediates, which often contain a free carboxylic acid (in the case of amino acids) or can be protonated at the nitrogen, this method is highly effective for removing acidic or basic impurities during the initial work-up.[1]
Key Advantages:
-
Simplicity and Speed: A straightforward and rapid method for initial purification.
-
High Capacity: Easily scalable to large quantities.
-
Cost-Effective: Uses inexpensive reagents and equipment.
Limitations:
-
Limited to Specific Impurities: Only effective for removing impurities with significantly different acid-base properties from the product.
-
Not a Standalone Method for High Purity: Typically used as a preliminary purification step before further purification by chromatography or crystallization.
Experimental Protocols
General Protocol for Flash Chromatography of an N-Boc Protected Amine
This protocol provides a general guideline for the purification of an N-Boc protected amine using flash chromatography on silica gel.[3]
-
Sample Preparation: Dissolve the crude N-Boc protected amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity of the solvent mixture (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc protected amine.
General Protocol for Preparative HPLC of an N-Boc Protected Intermediate
This protocol outlines a general procedure for the final purification of an N-Boc protected intermediate using reversed-phase preparative HPLC.[3]
-
Sample Preparation: Dissolve the crude or partially purified intermediate in a suitable solvent, often a mixture of the mobile phase components.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid).
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing organic solvent (e.g., acetonitrile) to elute the intermediate.
-
Fraction Collection: Collect fractions based on the UV detector response.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to identify the pure fractions.
-
Post-Purification: Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the final purified product.
General Protocol for Crystallization of an N-Boc Protected Amino Acid
This protocol describes a method for the crystallization of an N-Boc protected amino acid that is initially obtained as an oil.[3]
-
Solvent Removal: Ensure all reaction solvents are removed from the crude N-Boc amino acid oil under reduced pressure.
-
Seed Crystal Addition: Add a small amount (0.5-1.0% by weight) of a pure seed crystal of the N-Boc amino acid to the oil.
-
Solidification: Allow the mixture to stand at room temperature for a period (e.g., 15-24 hours) until the oil completely solidifies.
-
Slurrying: Add a weak polar solvent in which the N-Boc amino acid has low solubility (e.g., n-hexane or diethyl ether) and stir the solid to form a slurry.
-
Filtration and Washing: Filter the solid and wash it with a small amount of the cold slurrying solvent.
-
Drying: Dry the crystalline product under reduced pressure to a constant weight.
General Protocol for Acid-Base Extraction of an N-Boc Protected Amino Acid
This protocol describes a typical acid-base extraction work-up following the synthesis of an N-Boc protected amino acid.[1][4]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove any unreacted amino acid starting material (by forming the water-soluble carboxylate salt). Separate the aqueous layer.
-
Acid Wash: Wash the organic layer with a dilute aqueous acid, such as 1M HCl, to remove any basic impurities. Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino acid, which can then be further purified by other methods if necessary.
Visualization of Workflows and Decision Making
Caption: Experimental workflow for flash chromatography.
Caption: Experimental workflow for preparative HPLC.
Caption: Experimental workflow for crystallization.
Caption: Decision tree for selecting a purification technique.
Conclusion
The purification of N-Boc protected intermediates is a critical step in many synthetic workflows. The choice between flash chromatography, preparative HPLC, crystallization, and acid-base extraction depends on the specific requirements of the project, including the desired purity, scale, and nature of the intermediate and its impurities. Flash chromatography offers a rapid and cost-effective solution for routine purifications and initial cleanups. Preparative HPLC provides the highest level of purity and is ideal for final products and challenging separations. Crystallization, when applicable, is a highly efficient, scalable, and economical method for obtaining high-purity solid compounds. Acid-base extraction serves as an excellent initial work-up step to remove acidic or basic impurities. For many applications, a hybrid approach, such as an initial purification by acid-base extraction and/or flash chromatography followed by a final polishing step with preparative HPLC or crystallization, may provide the optimal balance of speed, purity, and yield.
References
A Comparative Guide to Assessing the Enantiomeric Purity of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a key chiral building block in the synthesis of various pharmaceutical agents. Accurate determination of its enantiomeric purity is a critical quality control step. This guide provides an objective comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Performance Comparison at a Glance
The choice of analytical technique for enantiomeric purity assessment depends on various factors, including the required throughput, sensitivity, and the specific goals of the analysis (e.g., routine quality control vs. initial discovery screening). Chiral SFC is often favored for its speed and reduced environmental impact, while chiral HPLC remains a robust and widely accessible technique. Chiral NMR serves as a valuable orthogonal method, particularly for rapid screening without the need for extensive method development.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral NMR Spectroscopy (with CSA) |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase (CSP) using a liquid mobile phase. | Differential partitioning with a CSP using a supercritical fluid (CO2) mobile phase with a co-solvent. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), inducing chemical shift differences. |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes | < 5 minutes per sample |
| Resolution (Rs) | > 1.5 (Baseline separation achievable) | Often ≥ HPLC, with sharper peaks | Not applicable (separation of signals) |
| Throughput | Moderate | High | High |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2, small amount of alcohol) | Very low (deuterated solvent) |
| Instrumentation | Standard HPLC system | Specialized SFC system | Standard NMR spectrometer |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases. | Generally faster than HPLC due to rapid equilibration times. | Minimal, involves selecting an appropriate CSA and solvent. |
| Primary Application | Routine QC, method validation, preparative separation. | High-throughput screening, routine QC, "green" chemistry initiatives. | Rapid screening, structural confirmation, reaction monitoring. |
Visualizing the Workflow
The selection of an appropriate analytical method often follows a logical progression based on the stage of research or development. The following diagram illustrates a typical workflow for choosing a technique for enantiomeric purity analysis.
Experimental Protocols
Detailed methodologies for each technique are provided below. The HPLC protocol is based on a validated method for a closely related structural analog, (S)-1-Boc-3-hydroxypiperidine, demonstrating the applicability to this class of compounds.[1][2] The SFC and NMR protocols are representative methods based on established principles for chiral separations of polar, N-Boc protected molecules.[3][4][5]
Chiral High-Performance Liquid Chromatography (HPLC)
This method is adapted from a published procedure for the enantiomeric separation of (S)-1-Boc-3-hydroxypiperidine, a structural isomer of the target analyte, and is expected to provide excellent resolution.[1][2]
-
Instrumentation: Standard HPLC system with UV detection.
-
Chiral Stationary Phase: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica gel), 250 x 4.6 mm.
-
Mobile Phase: Isocratic elution with n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Expected Performance: Baseline resolution (Rs > 1.5) is anticipated, with distinct retention times for each enantiomer, allowing for accurate quantification.
Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a significant advantage in speed and reduced solvent consumption, making it ideal for high-throughput analysis. Polysaccharide-based CSPs are highly effective in SFC for a wide range of chiral compounds, including polar molecules.[3][4]
-
Instrumentation: Analytical SFC system with UV detection and back-pressure regulation.
-
Chiral Stationary Phase: Chiralpak AD-3 (Amylose tris(3,5-dimethylphenylcarbamate) coated on 3 µm silica gel), 150 x 4.6 mm.
-
Mobile Phase: Supercritical CO₂ / Methanol (80:20, v/v). For basic compounds like tetrahydropyridines, an additive such as 0.1% diethylamine (DEA) may be required to improve peak shape.[3]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.
-
Expected Performance: Analysis times are typically 3-5 times faster than HPLC. Excellent resolution and peak shape are expected, facilitating rapid and efficient enantiomeric excess (e.e.) determination.
¹H NMR Spectroscopy with Chiral Solvating Agent (CSA)
This technique provides a rapid assessment of enantiomeric purity without chromatographic separation. It relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral solvating agent, leading to separate, quantifiable signals in the ¹H NMR spectrum.[5][6][7]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative. For amino alcohols, BINOL-based CSAs are effective.[5]
-
Solvent: Chloroform-d (CDCl₃). The choice of a non-polar solvent is crucial as polar solvents can interfere with the host-guest complexation.[6]
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the racemic or enantioenriched this compound derivative in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
Acquire another ¹H NMR spectrum.
-
-
Data Analysis: Compare the spectra before and after the addition of the CSA. Look for splitting of signals corresponding to protons near the stereocenter, particularly the hydroxymethyl protons (-CH₂OH) or the proton on the chiral carbon. The integration of the separated signals for each enantiomer is used to calculate the enantiomeric excess.
-
Expected Performance: A distinct chemical shift non-equivalence (ΔΔδ) for specific protons of the two enantiomers should be observed. This method is exceptionally fast and requires minimal sample, making it ideal for quick checks of stereochemical outcome in synthetic chemistry labs.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical reagents are of paramount importance for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, drawing upon general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. Always consult the Safety Data Sheet (SDS) for specific hazard information.
Personal Protective Equipment (PPE): All handling of this compound should be performed while wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2][3]
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Hazard Information: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[2][3][4] It is incompatible with strong oxidizing agents.[1][5]
| Hazard Category | Description | Primary Prevention |
| Skin Irritation | Causes skin irritation.[2][3][4] | Wear protective gloves and clothing.[2][3] |
| Eye Irritation | Causes serious eye irritation.[2][3][4] | Wear safety goggles or a face shield.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][4] | Use only in a well-ventilated area or fume hood.[1][3] |
| Incompatibilities | Strong oxidizing agents.[1][5] | Store away from incompatible materials.[1] |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Chemical waste generators are responsible for the correct classification and labeling of waste in accordance with local, regional, and national regulations.[1] Under no circumstances should this chemical be disposed of down the drain. [1][6]
1. Containerization:
-
Place the waste material in a suitable, clearly labeled, and tightly sealed container.[1] The container should be made of a material that is compatible with the chemical.[7]
2. Labeling:
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard symbols.[1][8]
3. Storage:
-
Store the sealed container in a designated cool, dry, and well-ventilated satellite accumulation area.[1][7][9]
-
Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[1][7]
4. Spill Management:
-
In the event of a small spill, use an inert absorbent material like sand or silica gel to contain it.[2]
-
The absorbed material should then be placed in a sealed container for disposal.[2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.[1][6][9] Your institution's Environmental Health and Safety (EHS) office can typically assist with this process.
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
